molecular formula C7H6BrNO2 B1337247 5-Bromo-4-methylnicotinic acid CAS No. 677702-58-8

5-Bromo-4-methylnicotinic acid

Cat. No.: B1337247
CAS No.: 677702-58-8
M. Wt: 216.03 g/mol
InChI Key: RLENEIYXKWSGEX-UHFFFAOYSA-N
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Description

5-Bromo-4-methylnicotinic acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLENEIYXKWSGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427647
Record name 5-BROMO-4-METHYLNICOTINIC ACID
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677702-58-8
Record name 5-BROMO-4-METHYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-, 5-bromo-, 4-methyl-, 3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-methylnicotinic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. 5-Bromo-4-methylnicotinic acid, a substituted pyridine derivative, has emerged as a highly versatile and valuable scaffold. Its intrinsic chemical functionalities—a reactive aryl bromide and a modifiable carboxylic acid—provide a robust platform for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the development of next-generation pharmaceuticals.

Core Molecular Data

PropertyValueSource
CAS Number 677702-58-8[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
Synonyms 5-bromo-4-methyl-pyridine-3-carboxylic acid[1]
Physical Form Solid[1]
Purity Typically ≥98%[1]
Storage Sealed in a dry, room temperature environment[1]

Synthesis and Purification

The synthesis of this compound can be approached through several routes, often involving the modification of more readily available nicotinic acid derivatives. While a definitive, publicly available, step-by-step protocol for its direct synthesis is not extensively documented, a plausible and efficient pathway can be inferred from the synthesis of structurally related compounds. A common strategy involves the bromination of a suitable 4-methylnicotinic acid precursor. The following is a generalized protocol based on established chemical principles for similar transformations.

Experimental Protocol: Synthesis of this compound (Proposed)

Causality of Experimental Choices: This proposed synthesis leverages the directing effects of the substituents on the pyridine ring and the reactivity of N-bromosuccinimide (NBS) as a selective brominating agent. The use of a strong acid catalyst, such as sulfuric acid, facilitates the electrophilic aromatic substitution by activating the brominating agent.

Materials:

  • 4-methylnicotinic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Sodium sulfite

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 4-methylnicotinic acid in dichloromethane.

  • Acidification: Slowly add concentrated sulfuric acid to the suspension at 0°C (ice bath). Stir the mixture until a homogenous solution is formed.

  • Bromination: Add N-bromosuccinimide portion-wise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Work-up: Quench any remaining bromine with a saturated aqueous solution of sodium sulfite. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following are the expected spectral characteristics.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and bromine substituents, as well as the electron-donating effect of the methyl group.

  • Expected Chemical Shifts (in DMSO-d₆):

    • ~13.5 ppm (s, 1H): Carboxylic acid proton (broad singlet).

    • ~8.9 ppm (s, 1H): Aromatic proton at position 2.

    • ~8.6 ppm (s, 1H): Aromatic proton at position 6.

    • ~2.5 ppm (s, 3H): Methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Expected Chemical Shifts (in DMSO-d₆):

    • ~165 ppm: Carboxylic acid carbon.

    • ~155 ppm, ~152 ppm: Aromatic carbons at positions 2 and 6.

    • ~140 ppm, ~130 ppm: Aromatic carbons at positions 4 and 5 (one bearing the methyl group, the other the bromine).

    • ~120 ppm: Aromatic carbon at position 3.

    • ~18 ppm: Methyl carbon.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

  • Expected m/z:

    • [M+H]⁺: 215.96547 and 217.96342 (due to ⁷⁹Br and ⁸¹Br isotopes).

    • [M-H]⁻: 213.95091 and 215.94886.

FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • Expected Absorption Bands (cm⁻¹):

    • 3300-2500 (broad): O-H stretch of the carboxylic acid.

    • ~3100-3000: Aromatic C-H stretch.

    • ~1700 (strong): C=O stretch of the carboxylic acid.

    • ~1600, ~1470: Aromatic C=C stretching vibrations.

    • ~1300: C-O stretch.

    • ~600-500: C-Br stretch.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a prime building block for the synthesis of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases.[2] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties. The carboxylic acid group can be readily converted into amides, providing another point of diversification for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura Coupling: A Gateway to Novel Chemical Space

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[3] In the context of this compound, this reaction enables the synthesis of 5-aryl-4-methylnicotinic acids, which are key intermediates for a variety of kinase inhibitors.

Suzuki_Miyaura_Coupling reagents This compound + Arylboronic Acid catalyst Pd Catalyst + Base reagents->catalyst Reaction Conditions product 5-Aryl-4-methylnicotinic Acid catalyst->product C-C Bond Formation PLK4_Signaling_Pathway cluster_0 PLK4 Signaling Cascade PLK4 PLK4 Downstream Downstream Effectors (e.g., STIL, SAS-6) PLK4->Downstream Phosphorylation Centriole Centriole Duplication Downstream->Centriole Aneuploidy Aneuploidy Centriole->Aneuploidy Dysregulation Cancer Cancer Progression Aneuploidy->Cancer Inhibitor Inhibitor (Derived from 5-Bromo-4- methylnicotinic acid) Inhibitor->PLK4 Inhibition

References

An In-depth Technical Guide to the Starting Materials for 5-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-4-methylnicotinic Acid in Drug Discovery

This compound is a key heterocyclic building block in modern medicinal chemistry. Its strategically positioned bromine atom, methyl group, and carboxylic acid functionality on the pyridine ring offer a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a valuable handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. The methyl group provides steric and electronic influence, while the carboxylic acid allows for amide bond formation and other derivatizations. Consequently, this molecule is a crucial intermediate in the synthesis of numerous pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection and rationale of starting materials for researchers and professionals in drug development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two principal bond disconnections that inform the most practical synthetic strategies. The primary disconnection is the carbon-bromine bond, suggesting a direct bromination of a 4-methylnicotinic acid precursor. A secondary approach involves the formation of the carboxylic acid group from a pre-brominated and methylated pyridine scaffold. This guide will explore both of these strategies, evaluating the advantages and disadvantages of each.

Route 1: Synthesis from 3,5-Dibromo-4-methylpyridine

This synthetic pathway leverages a commercially available and specifically substituted pyridine derivative, 3,5-dibromo-4-methylpyridine, to precisely control the regiochemistry of the final product. This route is particularly advantageous for its high selectivity, avoiding the potential for isomeric impurities that can arise from direct bromination of a less substituted pyridine ring.

Causality Behind Experimental Choices

The cornerstone of this approach is a halogen-metal exchange followed by carboxylation. The differential reactivity of the bromine atoms at the 3- and 5-positions of the pyridine ring is exploited. The bromine at the 5-position is more sterically accessible and electronically favorable for monolithiation with an organolithium reagent at low temperatures. Subsequent quenching with a carboxylating agent, such as carbon dioxide (dry ice) or dimethylformamide (DMF) followed by oxidation, introduces the carboxylic acid group at the desired position.

Experimental Workflow Diagram

Synthesis from3,5-Dibromo-4-methylpyridine start 3,5-Dibromo-4-methylpyridine step1 Monolithiation (n-BuLi, -100 °C, THF) start->step1 intermediate 5-Lithio-3-bromo-4-methylpyridine step1->intermediate step2 Carboxylation (1. CO2 (s) or DMF 2. Acidic workup) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound starting from 3,5-Dibromo-4-methylpyridine.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in patent literature for analogous transformations.[1]

Materials:

  • 3,5-Dibromo-4-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry Ice (solid carbon dioxide) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 3,5-Dibromo-4-methylpyridine (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • The solution is cooled to -100 °C using a liquid nitrogen/ether bath.

  • n-Butyllithium (1.0-1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below -95 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • After completion of the lithiation (typically 5-20 minutes), the reaction is quenched.

    • For carboxylation with dry ice: An excess of freshly crushed dry ice is added in portions to the reaction mixture.

    • For carboxylation with DMF: Dimethylformamide (1.5 eq) is added dropwise, and the reaction is stirred for an additional hour at low temperature.

  • The reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Route 2: Direct Bromination of 4-Methylnicotinic Acid

This approach is conceptually more direct, involving the electrophilic bromination of the commercially available 4-methylnicotinic acid. However, controlling the regioselectivity of the bromination on the pyridine ring presents a significant challenge. The pyridine nitrogen deactivates the ring towards electrophilic substitution, and the directing effects of the existing substituents (methyl and carboxylic acid groups) must be carefully considered.

Scientific Integrity & Logic

Potential Experimental Workflow Diagram

Direct Bromination of 4-Methylnicotinic Acid start 4-Methylnicotinic acid step1 Bromination (e.g., NBS, H2SO4) start->step1 product This compound (and potential isomers) step1->product

Caption: A proposed workflow for the direct bromination of 4-Methylnicotinic acid, highlighting the potential for isomeric byproducts.

Considerations for Protocol Development

A potential starting point for developing a direct bromination protocol would be to adapt conditions used for the bromination of other substituted pyridines. This might involve the use of N-bromosuccinimide (NBS) in a strong acid such as sulfuric acid, or bromine in oleum. The key challenges would be to achieve sufficient reactivity and to control the regioselectivity to favor the desired 5-bromo isomer over other potential products. Extensive purification would likely be necessary to isolate the target compound.

Comparative Analysis of Starting Materials

The choice of starting material is a critical decision in any synthetic campaign, balancing factors such as cost, availability, number of synthetic steps, and overall yield. The following table provides a comparative summary of the two primary starting materials discussed.

Feature3,5-Dibromo-4-methylpyridine4-Methylnicotinic Acid
Commercial Availability Readily available from multiple suppliers.[2][3]Readily available from multiple suppliers.[4][5]
Relative Cost Moderately priced.Generally less expensive than 3,5-Dibromo-4-methylpyridine.
Number of Synthetic Steps Typically 2 steps (lithiation, carboxylation).Potentially 1 step (direct bromination).
Regioselectivity High, directed by the starting material's substitution pattern.Potentially low, may lead to a mixture of isomers.
Overall Yield Generally good to excellent.Likely to be lower and require optimization.
Key Advantage Predictable and selective synthesis.Potentially shorter synthetic route.
Key Disadvantage Higher cost of starting material.Lack of established, high-yielding protocol; potential for difficult purification.

Conclusion and Recommendations for Researchers

For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, the route commencing from 3,5-Dibromo-4-methylpyridine is the recommended strategy. This pathway offers superior control over regioselectivity, leading to a cleaner product profile and simplifying downstream purification. While the starting material is more expensive, the higher and more predictable yields often justify the initial investment, particularly in a drug discovery setting where purity and timelines are paramount.

The direct bromination of 4-methylnicotinic acid remains a theoretically attractive but practically challenging alternative. Further research and process development would be required to establish a robust and selective protocol. This route may be more suitable for academic explorations or situations where cost is the absolute primary driver and extensive purification capabilities are available.

Ultimately, the choice of starting material will depend on the specific project goals, available resources, and the desired scale of the synthesis. This guide provides the foundational knowledge and technical insights to make an informed decision and to successfully procure or synthesize this valuable building block for the advancement of pharmaceutical research.

References

An In-depth Technical Guide to 5-Bromo-4-methylnicotinic Acid: Sourcing, Cost, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylnicotinic acid, a substituted pyridine carboxylic acid, is a key building block in contemporary medicinal chemistry. Its strategic placement of a bromine atom, a carboxylic acid moiety, and a methyl group on the pyridine ring provides medicinal chemists with a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The carboxylic acid functionality allows for the formation of amide bonds, a ubiquitous linkage in numerous drug molecules. This guide provides a comprehensive overview of the procurement, cost, and synthetic utility of this compound, with a particular focus on its application in the development of targeted therapeutics such as kinase and PARP inhibitors.

Part 1: Sourcing and Cost Analysis of this compound

The accessibility and cost of starting materials are critical considerations in any research and development endeavor. This compound (CAS Number: 677702-58-8) is commercially available from a variety of suppliers. The cost is dependent on the quantity and purity required. Below is a comparative analysis of major suppliers and their listed prices.

SupplierCatalog NumberPurityQuantityPrice (USD)
Sigma-Aldrich 67770298%250 mg$20.70
1 g$49.45
5 g$71.30
25 g$353.05
Apollo Scientific OR015015≥95%100 mg£20.00
1 g£80.00
5 g£212.00
10 g£400.00

Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to consult the suppliers' websites for the most current pricing information.

Part 2: Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its safe handling and effective use in experimental settings.

PropertyValue
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Solid
Storage Temperature Room Temperature, sealed in dry conditions[1][2]
Purity Typically ≥95-98%[1][3]

Safety Information: [1][4]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Part 3: Synthetic Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. Its application has been noted in the development of inhibitors for key enzymes implicated in various diseases.[5]

Role in the Synthesis of Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. A key patent (US20060116519A1) details the use of 5-bromo-N-ethyl-4-methyl-nicotinamide, derived from this compound, in the synthesis of a potent protein kinase inhibitor.[1] The synthesis involves a multi-step sequence where the 5-bromo-4-methylnicotinamide core is elaborated to the final complex molecule. This underscores the importance of the title compound as a foundational fragment in the construction of such inhibitors.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with specific DNA repair defects.[5] While a direct synthesis of a PARP inhibitor using this compound is not explicitly detailed in the searched literature, the closely related 5-bromonicotinic acid is a known precursor for various heterocyclic scaffolds used in the design of potent PARP inhibitors.[5] The strategic introduction of the pyridine ring, facilitated by this building block, is crucial for achieving desired interactions with the enzyme's active site.

Representative Synthetic Workflow: Suzuki-Miyaura Coupling

The bromine atom on the pyridine ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. This reaction allows for the formation of a carbon-carbon bond between the pyridine core and a wide range of aryl or heteroaryl boronic acids, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound and its derivatives.

Synthesis_Scheme cluster_reactants cluster_reagents cluster_product Nicotinic_Acid Nicotinic Acid Reagents 1. SOCl2, Fe (cat.) 2. Br2 3. H2O, NaOH Product 5-Bromonicotinic Acid Reagents->Product Bromination

References

An In-depth Technical Guide to the Safe Handling and Use of 5-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the safe handling, storage, and use of 5-Bromo-4-methylnicotinic acid. As a brominated pyridinecarboxylic acid derivative, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical properties necessitate a robust understanding and implementation of safety protocols to mitigate risks. This guide moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a culture of safety and experimental integrity.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the bedrock of a sound risk assessment. This compound is a solid organic compound with the following key identifiers and characteristics.

PropertyValueSource
Molecular Formula C₇H₆BrNO₂--INVALID-LINK--[1]
Molecular Weight 216.03 g/mol --INVALID-LINK--[2]
CAS Number 677702-58-8--INVALID-LINK--[2]
Appearance White to off-white solid--INVALID-LINK--[3]
Boiling Point 340.2 ± 42.0 °C (Predicted)--INVALID-LINK--[3]
Density 1.692 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions--INVALID-LINK--[2]

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) classifications provide a clear and concise summary of the potential dangers.

Hazard StatementClassificationDescriptionSource
H302 Acute Toxicity, Oral (Category 4)Harmful if swallowed.--INVALID-LINK--[2][4]
H315 Skin Corrosion/Irritation (Category 2)Causes skin irritation.--INVALID-LINK--[2][4]
H319 Serious Eye Damage/Irritation (Category 2A)Causes serious eye irritation.--INVALID-LINK--[2][4]
H335 STOT - Single Exposure (Category 3)May cause respiratory irritation.--INVALID-LINK--[2][4]
Signal Word Warning --INVALID-LINK--[2][4]
Pictogram GHS07 (Exclamation Mark)--INVALID-LINK--[2][4]

Toxicological Context: Specific toxicological data such as LD50 values are not available for this compound itself. However, data for the parent compound, Nicotinic Acid, can serve as a useful, albeit conservative, reference point. For nicotinic acid, the oral LD50 in rats is 5,210 mg/kg, and the dermal LD50 is >2,000 mg/kg.[5] The presence of the bromine atom may alter the toxicological profile, and therefore, the compound should be handled with a higher degree of caution than the parent structure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure.

Engineering Controls:

  • Fume Hood: All manipulations of this compound, especially weighing, transferring, and any reaction setup, must be performed inside a certified chemical fume hood.[6] This is the primary defense against inhaling the dust, which is a respiratory irritant (H335).

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors from solvents used in conjunction with the compound.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. When there is a risk of splashing (e.g., during reaction quenching or solvent transfer), chemical safety goggles are required.[6]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for handling the solid compound. However, when working with solvents such as DMF, DCM, or THF, it is critical to consult a glove compatibility chart. No single glove material is impervious to all chemicals. Double-gloving can provide additional protection during high-risk manipulations. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.

    • Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during a large-scale spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[7]

Laboratory Handling and Experimental Workflow

Adherence to a systematic and safety-conscious workflow is paramount. The following diagram illustrates a mandatory risk assessment and handling workflow that must be completed before any experimental work begins.

G Diagram 1: Pre-Experiment Safety Workflow A 1. Information Gathering B Review SDS for 5-Bromo-4- methylnicotinic acid & all reagents A->B C Identify Hazards (H-Statements) & Required Precautions (P-Statements) B->C D 2. Risk Assessment C->D E Evaluate quantities used and reaction conditions (temp, pressure, exotherm) D->E F Develop specific protocol with safety checkpoints E->F G 3. Control Implementation F->G H Verify fume hood certification & accessibility of eyewash/shower G->H I Select and inspect appropriate PPE H->I J 4. Proceed with Experiment I->J

Caption: Risk assessment and control implementation workflow.

Case Study: Safety-Integrated Protocol for Amide Coupling

To illustrate the practical application of these principles, the following is a detailed, safety-integrated protocol for a representative amide coupling reaction. This protocol is designed to be a self-validating system, with clear causality for each step.

Reaction: Formation of N-benzyl-5-bromo-4-methylnicotinamide.

Objective: To demonstrate the safe execution of a standard amide coupling reaction, highlighting critical safety checkpoints.

Required Reagents & Equipment:

  • This compound (Irritant)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (Irritant, Sensitizer)

  • Hydroxybenzotriazole (HOBt) (Explosive when dry, handle as wetted solid)

  • Benzylamine (Corrosive, Lachrymator)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Corrosive, Flammable)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (Volatile, Toxic)

  • Magnetic stirrer, round-bottom flask, nitrogen/argon line, syringes, septa.

Step-by-Step Methodology:

  • Preparation (Inside Fume Hood):

    • Step 1.1: Don all required PPE (goggles, lab coat, compatible gloves).

    • Step 1.2: Purge a 100 mL round-bottom flask with nitrogen or argon gas to ensure an inert atmosphere. Causality: Amide coupling reagents like EDC are moisture-sensitive. An inert atmosphere prevents their hydrolysis and ensures reaction efficiency.

    • Step 1.3: Weigh 1.08 g (5.0 mmol) of this compound and add it to the flask. Avoid creating dust. Causality: The compound is a respiratory irritant (H335); weighing in the hood prevents inhalation.

  • Reagent Addition (Inside Fume Hood):

    • Step 2.1: Add 25 mL of anhydrous DCM to the flask to dissolve the acid.

    • Step 2.2: Add 0.76 g (5.5 mmol, 1.1 eq) of HOBt (wetted). Causality: HOBt is used to suppress side reactions (racemization if applicable) and improve coupling efficiency. It is supplied wetted with water to mitigate its explosive hazard.

    • Step 2.3: Add 1.05 g (5.5 mmol, 1.1 eq) of EDC. Stir the mixture at room temperature for 15 minutes. This is the "activation" step.

    • Step 2.4: In a separate, dry vial, dissolve 0.54 g (5.0 mmol, 1.0 eq) of benzylamine in 5 mL of DCM.

    • Step 2.5: Slowly add 0.70 mL (5.0 mmol, 1.0 eq) of triethylamine to the benzylamine solution. Causality: The base neutralizes the HCl salt of EDC and the HOBt, which is acidic. It is added to the amine solution to prevent premature reactions.

    • Step 2.6: Using a syringe, add the benzylamine/TEA solution dropwise to the activated acid mixture over 5 minutes. Causality: A slow, dropwise addition helps to control any potential exotherm from the reaction.

  • Reaction Monitoring & Workup:

    • Step 3.1: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress using Thin Layer Chromatography (TLC).

    • Step 3.2: Once the reaction is complete, carefully quench by adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Causality: The bicarbonate solution is a weak base used to neutralize any remaining acidic species (HOBt, excess carboxylic acid) and protonated amines. Quenching should be done slowly as CO₂ evolution may cause foaming.

    • Step 3.3: Transfer the mixture to a separatory funnel, extract the aqueous layer twice with 25 mL portions of DCM. Combine the organic layers.

    • Step 3.4: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

The following diagram visualizes this experimental workflow, emphasizing the safety-critical stages.

G Diagram 2: Amide Coupling Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation A Don PPE & Purge Flask (In Fume Hood) B Weigh & Add Acid (Avoid Dust) A->B C Add Solvent, HOBt, EDC (Activation) B->C E Add Amine Solution Dropwise (Control Exotherm) C->E D Prepare Amine/Base Solution D->E F Stir & Monitor (TLC) E->F G Quench Reaction Slowly (Caution: Gas Evolution!) F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Crude Product I->J

Caption: Key stages and safety checkpoints in an amide coupling reaction.

Storage, Spills, and Waste Disposal

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Keep it away from incompatible materials, particularly strong oxidizing agents.

  • The storage area should be clearly labeled as containing hazardous chemicals.

Accidental Release Measures: In the event of a spill, a calm and systematic response is crucial.

G Diagram 3: Solid Spill Response Decision Tree A Spill Occurs B Is the spill large or is dust airborne? A->B C YES B->C YES D NO B->D NO E Evacuate immediate area. Alert supervisor & EH&S. Restrict access. C->E F Ensure proper PPE is worn (Goggles, Gloves, Lab Coat). D->F G Gently cover spill with absorbent pads to prevent dust generation. F->G H Carefully sweep solid into a waste container. DO NOT use a vacuum unless it is HEPA-filtered. G->H I Wipe area with a damp cloth. Place all contaminated materials in a sealed hazardous waste bag. H->I J Label waste and arrange for proper disposal. I->J

Caption: Decision tree for responding to a solid chemical spill.

Waste Disposal:

  • All waste materials, including crude product, contaminated absorbents, and empty containers, must be disposed of as hazardous chemical waste.

  • Do not dispose of this material down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6] Label waste containers clearly with the full chemical name.

Conclusion

This compound is a compound with significant utility for the skilled medicinal and materials chemist. Its hazards, primarily related to its irritant properties, are well-defined and manageable. By integrating a deep understanding of its chemical properties with robust engineering controls, appropriate PPE, and meticulous laboratory practice, researchers can handle this compound safely and effectively. The principles of causality, risk assessment, and procedural discipline outlined in this guide are fundamental to ensuring both scientific integrity and personal safety in the laboratory.

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic properties of 5-Bromo-4-methylnicotinic acid. While experimental spectra for this specific compound are not widely available in public repositories, this document leverages established principles of spectroscopic analysis and data from structurally related compounds to offer a robust predictive characterization. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar molecules.

Introduction: The Significance of this compound

This compound, a substituted pyridine carboxylic acid, represents a valuable scaffold in medicinal chemistry and materials science. The pyridine ring is a common motif in pharmaceuticals, and the strategic placement of bromo, methyl, and carboxylic acid functionalities offers multiple points for chemical modification, making it an attractive building block for the synthesis of novel compounds with potential biological activity.

Accurate and unambiguous structural confirmation is paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of synthesized compounds. This guide provides an in-depth analysis of the expected spectroscopic data for this compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the IUPAC name 5-bromo-4-methylpyridine-3-carboxylic acid, is presented below. The numbering of the pyridine ring is crucial for the assignment of NMR signals.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons. The acidic proton of the carboxylic acid may be observed as a broad singlet, often exchanging with residual water in the solvent, making its chemical shift and integration variable.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.0Singlet1HH-2The proton at the 2-position is adjacent to the nitrogen atom and the bromine atom, leading to significant deshielding.
~8.8 - 9.2Singlet1HH-6The proton at the 6-position is adjacent to the nitrogen atom and the electron-withdrawing carboxylic acid group, resulting in a downfield shift.
~2.5Singlet3H-CH₃The methyl group protons are attached to an aromatic ring and are expected to resonate in this region.
>10Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad signal at a high chemical shift.

Rationale: The predicted chemical shifts are based on the analysis of related structures, such as 5-bromonicotinic acid, and the known electronic effects of the substituents. The methyl group is an electron-donating group, which would slightly shield the ring protons compared to the unsubstituted analog. However, the strong deshielding effects of the nitrogen atom, the bromine atom, and the carboxylic acid group dominate the spectrum.

¹³C NMR Spectroscopy: Predicted Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the six carbons of the pyridine ring and the methyl group carbon, plus the carboxylic acid carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield chemical shift.
~150-155C-2This carbon is adjacent to the nitrogen and is expected to be significantly deshielded.
~150-155C-6This carbon is also adjacent to the nitrogen and is deshielded.
~140-145C-4The carbon bearing the methyl group.
~130-135C-3The carbon bearing the carboxylic acid group.
~120-125C-5The carbon bearing the bromine atom. The heavy atom effect of bromine can influence the chemical shift.
~20-CH₃The methyl carbon is expected in the typical aliphatic region.

Rationale: The predicted chemical shifts are extrapolated from the known spectrum of nicotinic acid and related derivatives, taking into account the substituent chemical shift effects of the bromo and methyl groups.

Experimental Protocol for NMR Data Acquisition

start Start: this compound Sample dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) start->dissolve transfer Transfer the solution to a 5 mm NMR tube dissolve->transfer instrument Place the NMR tube in the spectrometer transfer->instrument setup Set up the NMR experiment (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) instrument->setup acquire Acquire the NMR data setup->acquire process Process the data (Fourier transform, phase correction, baseline correction) acquire->process analyze Analyze the spectra (chemical shifts, integration, multiplicities, coupling constants) process->analyze end End: Structural Elucidation analyze->end

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the distinct absorption bands of the carboxylic acid, the aromatic pyridine ring, and the carbon-bromine bond.

Table 3: Predicted Major IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
2500-3300Broad, StrongO-HStretching
~1700StrongC=OStretching
~1600, ~1470Medium to StrongC=C, C=NRing Stretching
~1450MediumC-HMethyl Bending
~1300MediumC-OStretching
~900Broad, MediumO-HOut-of-plane Bending
~800-850Medium to StrongC-HAromatic Out-of-plane Bending
~600-700MediumC-BrStretching

Rationale: The presence of a carboxylic acid dimer due to intermolecular hydrogen bonding will result in a very broad O-H stretching band. The C=O stretch will be a prominent, sharp peak. The aromatic ring vibrations and the C-Br stretch are also expected to be clearly visible.

Experimental Protocol for FT-IR Data Acquisition (ATR)

start Start: Solid Sample of this compound place_sample Place a small amount of the solid sample directly on the ATR crystal start->place_sample apply_pressure Apply pressure to ensure good contact between the sample and the crystal place_sample->apply_pressure collect_background Collect a background spectrum of the empty ATR accessory apply_pressure->collect_background collect_sample Collect the sample spectrum collect_background->collect_sample process Process the spectrum (background subtraction, baseline correction) collect_sample->process analyze Analyze the absorption bands to identify functional groups process->analyze end End: Functional Group Identification analyze->end

Caption: Workflow for FT-IR Data Acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

The molecular formula of this compound is C₇H₆BrNO₂. Due to the presence of bromine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[1] Predicted mass-to-charge ratios for various adducts are available.[2]

Table 4: Predicted m/z Values for Key Ions of this compound

Predicted m/zIonRationale
215/217[M+H]⁺Protonated molecular ion.
214/216[M]⁺Molecular ion.
197/199[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid group.
170/172[M-COOH]⁺Loss of the carboxyl group.
156/158[M-COOH-CH₃]⁺Subsequent loss of the methyl radical.
78[C₅H₄N]⁺Pyridine fragment.

Proposed Fragmentation Pathway

M [C₇H₆BrNO₂]⁺ m/z = 214/216 M_OH [C₇H₅BrNO]⁺ m/z = 197/199 M->M_OH - •OH M_COOH [C₆H₅BrN]⁺ m/z = 170/172 M->M_COOH - •COOH M_COOH_CH3 [C₅H₂BrN]⁺ m/z = 156/158 M_COOH->M_COOH_CH3 - •CH₃ Pyridine [C₅H₄N]⁺ m/z = 78 M_COOH->Pyridine - Br, -HCN start Start: Sample of this compound dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) start->dissolve infuse Infuse the sample solution into the mass spectrometer's ion source (e.g., ESI, APCI) dissolve->infuse ionize Ionize the sample molecules infuse->ionize analyze Analyze the ions based on their mass-to-charge ratio using a mass analyzer (e.g., TOF, Quadrupole) ionize->analyze detect Detect the ions analyze->detect generate_spectrum Generate the mass spectrum detect->generate_spectrum end End: Molecular Weight and Fragmentation Pattern Determination generate_spectrum->end

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This is particularly true in the synthesis of pyridyl-containing compounds, which are ubiquitous scaffolds in pharmaceuticals and advanced materials. This guide provides a detailed protocol and scientific rationale for the Suzuki coupling of 5-Bromo-4-methylnicotinic acid, a valuable building block in drug discovery. The presence of both a carboxylic acid and a pyridine nitrogen within the molecule presents unique challenges and opportunities that will be addressed herein. While direct protocols for this specific substrate are not extensively published, this document synthesizes established methodologies for similar bromopyridines and nicotinic acid derivatives to provide a robust starting point for researchers.[2][3]

Mechanistic Considerations and Component Selection

The Suzuki coupling reaction follows a well-defined catalytic cycle involving a palladium catalyst.[4][5] The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid derivative, and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst.[5] The judicious selection of catalyst, base, and solvent is paramount for a successful transformation.

The Catalyst: The Engine of the Reaction

The choice of palladium catalyst is critical, especially for potentially challenging substrates like heteroaryl halides.[1]

  • Palladium(0) Sources: While Pd(PPh₃)₄ is a common choice, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with specific phosphine ligands.[2][6]

  • Ligands: For bromopyridines, electron-rich and bulky phosphine ligands such as SPhos or XPhos can enhance catalytic activity by promoting the oxidative addition and reductive elimination steps.[1][7] N-heterocyclic carbene (NHC)-based catalysts (e.g., PEPPSI-IPr) have also demonstrated high efficacy, often allowing for lower catalyst loadings and shorter reaction times.[1]

The Base: The Activator

A base is required to activate the boronic acid for the transmetalation step.[6] The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently employed.[1][2][8] The presence of the acidic carboxylic acid group on the substrate may necessitate the use of a stronger base or a higher molar equivalent of the base.

The Solvent: The Reaction Medium

The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle.

  • Aprotic Solvents: 1,4-Dioxane and Dimethylformamide (DMF) are common choices, often used with a small amount of water.[2][9][10] The aqueous phase is believed to play a crucial role in the transmetalation step.

  • Biphasic Systems: Toluene/water mixtures are also effective for many Suzuki couplings.[1]

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 This compound (C7H6BrNO2) Product 5-Aryl-4-methylnicotinic acid Reactant1->Product Suzuki Coupling Reactant2 Aryl Boronic Acid (R-B(OH)2) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K3PO4) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Protocol: Solution-Phase Synthesis

This protocol provides a generalized procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be necessary for different boronic acid partners.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).[2]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[2]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Subsequently, add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.[2]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and adjust the pH to approximately 3-4 with 1M HCl to precipitate the product.[2]

  • Isolation: Filter the resulting solid, wash with water, and dry under vacuum to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup: - this compound - Arylboronic acid - Base start->setup inert 2. Inert Atmosphere: Purge with Ar or N2 setup->inert add_reagents 3. Add Catalyst and Solvent inert->add_reagents react 4. Heat and Stir (80-100 °C) add_reagents->react monitor 5. Monitor Reaction (TLC or LC-MS) react->monitor workup 6. Work-up: - Cool to RT - Add H2O - Acidify with HCl monitor->workup isolate 7. Isolate Product: - Filter - Wash with H2O - Dry workup->isolate purify 8. Purify Product (Recrystallization or Chromatography) isolate->purify end End purify->end

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction conditions that can serve as a starting point for the Suzuki coupling of this compound.

ParameterRecommended ConditionRationale
Aryl Halide This compoundThe substrate for the coupling reaction.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is often used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos (1-2 mol%)Pd(PPh₃)₄ is a reliable choice, while more advanced ligand systems may offer higher efficiency.[1][2]
Base K₃PO₄ (3 equivalents) or Cs₂CO₃ (2 equivalents)A sufficiently strong base is needed to activate the boronic acid and neutralize the acidic proton of the carboxylic acid.[1][2]
Solvent 1,4-Dioxane/H₂O (4:1) or DMFThese polar aprotic solvents are effective for Suzuki couplings of heteroaryl halides.[2][9]
Temperature 80 - 100 °CElevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.[2]
Reaction Time 2 - 24 hoursReaction time will vary depending on the specific substrates and conditions used.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction yields are low, consider screening different palladium catalysts and ligands. More electron-rich and bulky phosphine ligands like SPhos or NHC-based catalysts may improve the outcome.[1] Increasing the temperature or reaction time could also be beneficial.

  • Protodeboronation: The loss of the boronic acid functional group can be a significant side reaction. Using a less aqueous solvent system or a different base, such as KF, might mitigate this issue.[6]

  • Purification Challenges: The presence of the carboxylic acid can make purification by column chromatography challenging. Conversion to the methyl ester prior to coupling, followed by hydrolysis after the reaction, is a potential alternative strategy.[3][11]

Conclusion

This application note provides a comprehensive guide for the Suzuki coupling of this compound. By understanding the mechanistic principles and carefully selecting the reaction components, researchers can successfully synthesize a diverse range of 5-aryl-4-methylnicotinic acid derivatives, which are valuable intermediates in the development of novel therapeutics and functional materials.

References

Application Notes and Protocols: Strategic Amide Bond Formation with 5-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Bromo-4-methylnicotinic Acid in Synthesis

This compound (CAS No: 677702-58-8) is a substituted pyridine carboxylic acid that serves as a highly versatile and valuable building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine core, is a common motif in numerous pharmaceuticals. The strategic placement of three key functional handles—a carboxylic acid, a bromine atom, and a methyl group—provides a rich platform for molecular elaboration. The carboxylic acid is a primary site for amide bond formation, a crucial linkage in a vast number of active pharmaceutical ingredients (APIs).[3] The bromine atom offers a convenient point for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[4][5]

Directly reacting a carboxylic acid with an amine is generally inefficient for amide synthesis at ambient temperatures. This is due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt, which requires high temperatures (>100 °C) to dehydrate into an amide—conditions often unsuitable for complex molecules.[6] Consequently, the activation of the carboxylic acid is necessary to facilitate amide bond formation under milder conditions. This guide provides a detailed exploration of the mechanistic principles and practical protocols for the effective synthesis of amides using this compound, with a focus on carbodiimide-mediated coupling and acyl chloride pathways.

Mechanistic Principles of Carboxylic Acid Activation

The core principle of modern amide synthesis is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This activation makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[7]

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are among the most common and effective coupling reagents.[6][8] The reaction proceeds through a key intermediate, an O-acylisourea.[9]

The mechanism involves several steps:

  • Activation: The carboxylic acid attacks the carbodiimide to form the highly reactive O-acylisourea intermediate.[9]

  • Nucleophilic Attack: The amine can then directly attack this intermediate to form the desired amide and a urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU, in the case of EDC).[6]

  • Side Reactions & Mitigation: The O-acylisourea is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea, a common and problematic side product that terminates the reaction pathway.[9][10][11] To mitigate this and improve reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are frequently used. These additives react with the O-acylisourea to form a more stable active ester intermediate, which is less prone to side reactions and readily reacts with the amine to yield the final amide.[8][12]

G cluster_activation Activation Phase cluster_pathways Reaction Pathways cluster_products Products Carboxylic_Acid This compound (R-COOH) EDC EDC (Carbodiimide) Carboxylic_Acid->EDC Attack O_acylisourea O-Acylisourea Intermediate (Highly Reactive) EDC->O_acylisourea Forms Amine Amine (R'-NH2) O_acylisourea->Amine Direct Attack (Can be slow) Side_Product N-Acylurea (Stable Side Product) O_acylisourea->Side_Product Intramolecular Rearrangement (Undesired Pathway) HOBt Additive (HOBt / NHS) O_acylisourea->HOBt Interception (Desired Pathway) Amide Desired Amide (R-CO-NHR') Amine->Amide Amine->Amide Active_Ester HOBt/NHS Active Ester (More Stable) HOBt->Active_Ester Active_Ester->Amine Efficient Attack Urea Urea Byproduct

Caption: Mechanism of EDC-mediated amide coupling with HOBt/NHS additive.

Experimental Protocols & Strategic Considerations

The choice of protocol depends on the stability of the substrates, the scale of the reaction, and the desired purity of the final product. For this compound, both carbodiimide and acyl chloride methods are highly effective.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used, reliable, and mild method suitable for a broad range of amines, including those with sensitive functional groups. The use of EDC is particularly advantageous because its urea byproduct is water-soluble, simplifying purification.[6][12]

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC hydrochloride (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., DCM, 10 mL per mmol of acid).

  • Pre-activation: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. Rationale: This pre-activation step allows for the formation of the HOBt-active ester, minimizing the formation of N-acylurea.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the base (DIPEA, 2.0 eq) dropwise. Rationale: The base neutralizes the HCl salt of EDC and the carboxylic acid, facilitating the reaction. Cooling prevents potential side reactions from exothermic processes.

  • Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with additional DCM or ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Acyl Chloride Formation and Amination

This classic two-step method is robust and often results in high yields. It involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine. This method is particularly useful for less reactive or sterically hindered amines.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Base: Triethylamine (TEA) or Pyridine (2.0 - 3.0 eq)

  • Anhydrous Solvents: DCM, Toluene, or Tetrahydrofuran (THF)

Step-by-Step Procedure:

Part A: Acyl Chloride Synthesis

  • Setup: In a fume hood, add this compound (1.0 eq) to a dry flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

  • Reaction: Add thionyl chloride (2.0 eq) and a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux (approx. 70-80°C) for 1-3 hours.[1][7] Rationale: The reaction generates SO₂ and HCl gases, which must be trapped. DMF catalyzes the reaction.

  • Isolation: After the reaction is complete (cessation of gas evolution), carefully remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Part B: Amidation (Schotten-Baumann Conditions)

  • Setup: Dissolve the amine (1.1 eq) and a base like triethylamine (2.0 eq) in anhydrous DCM in a separate flask and cool to 0 °C.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Part A in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification steps as described in Protocol 1 (Section 3.1, steps 6-7).

G cluster_p1 Protocol 1: Carbodiimide Coupling cluster_p2 Protocol 2: Acyl Chloride Pathway Start Start: This compound P1_Step1 1. Dissolve Acid in Solvent (DCM or DMF) Start->P1_Step1 P2_Step1 1a. React Acid with SOCl₂ (Reflux, 1-3h) Start->P2_Step1 P1_Step2 2. Add EDC & HOBt (Pre-activation) P1_Step1->P1_Step2 P1_Step3 3. Cool to 0°C, Add Base & Amine P1_Step2->P1_Step3 P1_Step4 4. React for 4-16h at RT P1_Step3->P1_Step4 Workup Work-up (Aqueous Washes) P1_Step4->Workup P2_Step2 1b. Isolate Crude Acyl Chloride P2_Step1->P2_Step2 P2_Step3 2. Add Acyl Chloride to Amine/Base Solution at 0°C P2_Step2->P2_Step3 P2_Step4 3. React for 1-4h at RT P2_Step3->P2_Step4 P2_Step4->Workup Purify Purification (Column Chromatography) Workup->Purify End Final Product: Pure Amide Purify->End

Caption: Comparative experimental workflow for amide synthesis protocols.

Data Summary and Troubleshooting

The optimal choice of coupling reagent can depend on the specific substrates used. Below is a summary of common coupling systems.

Table 1: Comparison of Common Amide Coupling Conditions

Coupling SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key Advantages & Considerations
EDC HOBt or NHSDIPEA, TEADCM, DMF, Water1-12 hours60-95%Water-soluble byproduct simplifies workup. Mild conditions.[12]
HATU NoneDIPEA, TEADMF, ACN1-4 hours75-98%Highly efficient and fast. Good for hindered substrates. More expensive.[3]
Acyl Chloride NoneTEA, PyridineDCM, THF1-4 hours70-95%Highly reactive intermediate. Requires harsh reagents (SOCl₂).[7]
Boric Acid None (Catalyst)NoneToluene (reflux)16-24 hours50-90%"Green" catalyst, atom-economical. Requires high temperatures with azeotropic water removal.[13][14]

Table 2: Troubleshooting Guide for Amide Formation

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Wet solvent or reagents.4. Sterically hindered amine/acid.1. Use fresh coupling reagents.2. Increase equivalents of base.3. Use anhydrous solvents and dry glassware.4. Switch to a more powerful coupling reagent (e.g., HATU) or use the acyl chloride method. Increase reaction time/temperature.
Starting Acid Remains 1. Incomplete activation.2. Insufficient reaction time.1. Increase equivalents of coupling reagent and additive.2. Extend reaction time and monitor by TLC/LC-MS until completion.
*Formation of N-AcylureaO-acylisourea rearrangement occurred before amine attack.1. Ensure an additive (HOBt, NHS) is used.2. Add the amine shortly after the pre-activation step.
Difficult Purification Byproducts (urea, HOBt) co-elute with the product.1. For EDC, perform acidic and basic aqueous washes to remove water-soluble byproducts and reagents.2. For DCC, filter the reaction mixture to remove the insoluble DCU byproduct before workup.

*Primarily an issue with carbodiimide methods.

Conclusion

This compound is a powerful synthon for the construction of complex amide-containing molecules. A thorough understanding of the underlying mechanisms of amide bond formation is critical for selecting the appropriate synthetic strategy. For general applications, the EDC/HOBt coupling protocol offers a mild and efficient route with a straightforward workup. For more challenging or sterically hindered substrates, conversion to the acyl chloride provides a highly reactive intermediate that can drive the reaction to completion. By leveraging these robust protocols and troubleshooting strategies, researchers can effectively utilize this versatile building block in their drug discovery and development programs.

References

Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Functionalization of 5-Bromo-4-methylnicotinic Acid

This compound is a synthetically valuable heterocyclic building block, combining the functionalities of a carboxylic acid, a pyridine ring, and a reactive aryl bromide. This unique combination makes it a prized starting material for the synthesis of complex molecules in medicinal chemistry and materials science. The pyridine core is a ubiquitous feature in pharmaceuticals, and the strategic placement of the methyl, carboxylic acid, and bromo groups allows for precise, multi-directional derivatization.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the functionalization of the C5-position of this scaffold.[1] These reactions, which form the cornerstone of modern organic synthesis, enable the efficient and selective formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions, a feat recognized by the 2010 Nobel Prize in Chemistry.[2][3] This guide provides senior researchers and drug development professionals with detailed application notes and robust protocols for the most impactful palladium-catalyzed transformations of this compound.

Core Concepts: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[4] The majority of these transformations proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or olefin coordination/insertion (for Heck reactions), and reductive elimination.[5][6]

  • Oxidative Addition : The cycle begins with the insertion of the low-valent palladium(0) catalyst into the carbon-bromine bond of this compound. This step oxidizes the palladium center from Pd(0) to a Pd(II) species.[7]

  • Transmetalation / Insertion :

    • In reactions like Suzuki, Stille, or Sonogashira, a second coupling partner (e.g., an organoboron, organotin, or organocopper species) transfers its organic group to the Pd(II) center, a process known as transmetalation.[2][7]

    • In the Heck reaction, an alkene coordinates to the Pd(II) center and then undergoes migratory insertion into the palladium-carbon bond.[3]

  • Reductive Elimination : This final step involves the formation of the new C-C or C-N bond as the two organic fragments are expelled from the palladium center. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[7]

General_Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 LₙPd(0) (Active Catalyst) PdII_Aryl Ar-Pd(II)-X (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) ArR Coupled Product (Ar-R) PdII_Coupled Ar-Pd(II)-R (Transmetalated Intermediate) PdII_Aryl->PdII_Coupled Transmetalation (+ R-M) PdII_Coupled->Pd0 Reductive Elimination (- Ar-R) ArX This compound (Ar-X) ArX->PdII_Aryl RM Coupling Partner (R-M) RM->PdII_Coupled

General Palladium(0) Catalytic Cycle.

Application Note 1: Suzuki-Miyaura Coupling for 5-Aryl Nicotinic Acid Derivatives

Application Focus: The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds.[5] For this compound, it enables the direct synthesis of 5-aryl-4-methylnicotinic acids. These products are high-value scaffolds in drug discovery, appearing in a range of biologically active compounds.[8] The reaction is prized for its mild conditions, tolerance of diverse functional groups (including the carboxylic acid), and the commercial availability and low toxicity of its boronic acid coupling partners.[9][10]

Causality in Protocol Design: The choice of catalyst, base, and solvent is critical for success.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable choice as it is a pre-formed, air-stable Pd(0) source.[8] More advanced catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), [Pd(dppf)Cl₂], are often used for more challenging substrates as the dppf ligand promotes reductive elimination and stabilizes the catalyst.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are effective and compatible with the acidic proton of the carboxylic acid.[5][8]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a mixture of dioxane and water is typically used to dissolve both the organic and inorganic reagents.[5][8] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4]

Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Degassed 1,4-Dioxane/Water (4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the [Pd(PPh₃)₄] catalyst. Subsequently, add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Acidify the mixture with 1M HCl to pH ~3-4. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 5-arylnicotinic acid derivative.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901882
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901878

Yields are representative and based on analogous couplings reported in the literature.[8][9]

G cluster_workflow Suzuki-Miyaura Experimental Workflow A 1. Combine Reactants (Substrate, Boronic Acid, Base) in Schlenk Flask B 2. Inert Atmosphere (Evacuate/Backfill with Argon 3x) A->B C 3. Add Catalyst & Solvent (Pd(PPh₃)₄, Degassed Dioxane/H₂O) B->C D 4. Heat Reaction (80-100 °C, 12-24h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Aqueous Work-up (Acidify, Extract with EtOAc) E->F G 7. Purify Product (Chromatography or Recrystallization) F->G

Workflow for Suzuki-Miyaura Coupling.

Application Note 2: Mizoroki-Heck Reaction for Vinyl Nicotinic Acid Derivatives

Application Focus: The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted alkenes.[3] Applying this reaction to this compound allows for the introduction of vinyl groups at the 5-position.[11] The resulting vinylated products are versatile intermediates, amenable to further transformations such as hydrogenation, epoxidation, or polymerization.

Causality in Protocol Design:

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[12]

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine are often required to stabilize the palladium catalyst and promote the reaction.[12]

  • Base: An organic base, such as triethylamine (Et₃N), is essential. It serves to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle, which regenerates the Pd(0) catalyst for the next turnover.[3][6]

  • Solvent: High-boiling polar aprotic solvents like DMF or acetonitrile (CH₃CN) are typically used to ensure all components remain in solution at the required reaction temperatures (usually >100 °C).[12]

Protocol: Mizoroki-Heck Reaction

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., Styrene, Butyl acrylate) (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous DMF

  • Sealed reaction tube

Procedure:

  • Reaction Setup: In a sealable reaction tube equipped with a stir bar, combine this compound, Pd(OAc)₂, and PPh₃.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Reaction: Securely seal the tube and place it in a preheated oil bath at 120 °C. Stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Acidify with 1M HCl and separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material using column chromatography to isolate the 5-vinyl-4-methylnicotinic acid product.

Data Presentation: Mizoroki-Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF12075
2Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF12080
34-VinylpyridinePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMA13068
4CyclohexenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF12055

Yields are representative and based on analogous couplings reported in the literature.[13][14]

Application Note 3: Sonogashira Coupling for Alkynyl Nicotinic Acid Derivatives

Application Focus: The Sonogashira coupling reaction is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction introduces a rigid, linear alkynyl moiety at the 5-position of the nicotinic acid scaffold. These products are valuable in materials science (for conjugated systems) and as precursors for synthesizing more complex heterocyclic systems via cyclization reactions.[16]

Causality in Protocol Design:

  • Dual Catalysis: The Sonogashira reaction uniquely employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is essential for activating the alkyne.[15] The copper reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[17]

  • Base: An amine base, typically triethylamine or diisopropylamine, is used. It serves both to deprotonate the terminal alkyne and to act as a solvent and scavenger for the HBr byproduct.[1]

  • Solvent: Solvents like DMF or THF are commonly used. The reaction must be performed under strictly anaerobic conditions, as oxygen can induce the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[16]

Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Schlenk flask

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and water. Acidify with 1M HCl. Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the product by column chromatography on silica gel.

G cluster_workflow Sonogashira Coupling Experimental Workflow A 1. Combine Substrate & Catalysts (Substrate, Pd Catalyst, CuI) in Flame-Dried Schlenk Flask B 2. Inert Atmosphere (Evacuate/Backfill with Argon 3x) A->B C 3. Add Solvent, Base & Alkyne (THF, Et₃N, Terminal Alkyne) B->C D 4. Stir at RT or 40-60 °C (Monitor by TLC) C->D E 5. Aqueous Work-up (Acidify, Extract with EtOAc) D->E F 6. Purify Product (Column Chromatography) E->F

Workflow for Sonogashira Coupling.

Application Note 4: Buchwald-Hartwig Amination for 5-Amino Nicotinic Acid Derivatives

Application Focus: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[18] This reaction allows for the direct installation of an amino group at the 5-position of the nicotinic acid, a crucial transformation for synthesizing compounds with applications as kinase inhibitors and other pharmacologically active agents.[19][20] It overcomes the limitations of classical methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited in scope.[18]

Causality in Protocol Design:

  • Ligand Choice: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or those developed by Buchwald (e.g., BrettPhos) are critical for facilitating the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[21][22]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. It is strong enough to deprotonate the amine, forming the amide that coordinates to the palladium center, but is too bulky to act as a competing nucleophile.[23]

  • Precatalyst: Modern protocols often use well-defined palladium "precatalysts" (e.g., Xantphos Pd G3) which are air-stable and generate the active Pd(0) species reliably and rapidly in solution.[23] Using a simple source like Pd(OAc)₂ with the chosen ligand is also effective.[1]

Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Sealed tube or Schlenk flask

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu to a dry reaction tube. In a separate vial, pre-mix Pd(OAc)₂ and Xantphos in a small amount of solvent to form the catalyst complex.

  • Reagent Addition: To the reaction tube, add this compound, the solvent (toluene), and the amine. Finally, add the pre-formed catalyst solution.

  • Reaction: Seal the tube tightly and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is often complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Adjust the pH with 1M HCl to dissolve the product in the aqueous layer. Wash the aqueous layer with ethyl acetate to remove non-polar impurities. Adjust the aqueous layer to a neutral or slightly basic pH to precipitate the product, or extract with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene11090
2AnilinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Dioxane10085
3BenzylaminePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene11088
4PiperidinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane10092

Yields are representative and based on analogous couplings reported in the literature.[19][22]

References

Application Note & Protocol: High-Purity Recovery of 5-Bromo-4-methylnicotinic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 5-Bromo-4-methylnicotinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Standard synthetic routes can yield products with residual starting materials, by-products, or color impurities. The following application note details an optimized recrystallization procedure designed to consistently yield high-purity, crystalline this compound, suitable for downstream applications in drug development and scientific research. We will delve into the rationale behind solvent selection, provide a step-by-step methodology, and offer a troubleshooting guide to address common challenges.

Introduction: The Rationale for Recrystallization

This compound (C₇H₆BrNO₂) is a substituted pyridinecarboxylic acid. Like many aromatic carboxylic acids, its purity is paramount for successful subsequent reactions and for meeting the stringent standards of drug development. Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from impurities.[1][2] The fundamental principle is based on the observation that the solubility of most solids increases with temperature.[2]

The process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, forcing the formation of a crystalline lattice. The slower the cooling process, the more selective this crystallization becomes, excluding impurity molecules from the growing crystal structure and leaving them behind in the cold solvent (mother liquor). This method is often superior to chromatographic techniques for achieving high levels of purity for crystalline solids.[1]

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and associated hazards is critical before commencing any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆BrNO₂[3][4]
Molecular Weight 216.03 g/mol [3]
Appearance Solid / Crystalline Powder[3]
Purity (Typical) ≥98%[3]
Storage Sealed in a dry place at room temperature[3]

Safety & Handling: this compound is classified as a warning-level hazard.[3] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5][6] Therefore, adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]

  • Ventilation: Handle the solid and all solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][7]

  • Exposure Response: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[6][7] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.

The Critical Choice: Solvent Selection

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.

  • Low Solvating Power at Ambient or Cold Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

For nicotinic acid and its derivatives, polar protic solvents are often effective. Based on established procedures for closely related compounds, isopropyl alcohol is a highly recommended solvent for the recrystallization of brominated nicotinic acids, as it has been shown to yield high-purity crystals.[8][9] Water and ethanol are also viable alternatives that have been used successfully.[9] This protocol will focus on the use of isopropyl alcohol.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5.0 grams of crude this compound. Adjust solvent volumes proportionally for different starting quantities.

Table 2: Key Experimental Parameters

ParameterRecommended ValueNotes
Crude Material 5.0 g---
Recrystallization Solvent Isopropyl Alcohol (IPA)High-purity grade
Initial Solvent Volume ~50-60 mLStart with a 10-12:1 solvent-to-solute ratio (v/w)
Dissolution Temperature Boiling point of IPA (~82 °C)Heat gently on a hot plate
Cooling Protocol Slow cooling to RT, then 30 min in ice bathPromotes large crystal growth
Wash Solvent ~10 mL ice-cold IPAUse minimal volume to avoid product loss
Step-by-Step Methodology
  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.

    • Add approximately 50 mL of isopropyl alcohol. Add a boiling chip or a magnetic stir bar.

    • Gently heat the mixture on a hot plate in a fume hood, with stirring, bringing it to a gentle boil.

    • If the solid has not completely dissolved upon reaching boiling, add small additional portions (2-3 mL) of hot isopropyl alcohol until a clear solution is achieved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as excess solvent will retain more of the product in the solution upon cooling.[9]

  • Decolorization (Optional):

    • If the hot solution is colored due to impurities, remove it from the heat source.

    • Allow the solution to cool slightly below its boiling point.

    • Add a very small amount (spatula tip) of activated charcoal. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[9]

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.

    • Causality: Pre-heating the filtration apparatus (flask and funnel) by placing it over the boiling solvent vapors prevents premature crystallization of the product on the filter paper or in the funnel stem, which would lead to significant yield loss.[9]

    • Quickly and carefully pour the hot solution through the fluted filter paper.

  • Crystallization:

    • Cover the flask containing the clear hot filtrate with a watch glass or inverted beaker.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[9]

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold isopropyl alcohol to ensure it seals against the funnel.

    • Turn on the vacuum and swirl the crystalline slurry in the Erlenmeyer flask to suspend the crystals. Quickly pour the slurry into the Büchner funnel.

    • Rinse the Erlenmeyer flask with a small amount (5-10 mL) of ice-cold isopropyl alcohol to transfer any remaining crystals, and pour this into the funnel.

  • Washing and Drying:

    • With the vacuum still on, wash the crystals on the filter paper with a small portion of ice-cold isopropyl alcohol. Causality: This wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. The solvent must be cold to minimize dissolution of the purified product.

    • Continue to draw air through the crystals for 5-10 minutes to partially dry them.

    • Transfer the purified crystals to a clean, pre-weighed watch glass. Spread them out to facilitate drying.

    • Dry the crystals to a constant weight, either in a desiccator under vacuum or in a well-ventilated area. Do not use high heat, as this can melt the product or trap residual solvent.

Recrystallization Workflow Diagram

Recrystallization_Workflow Figure 1. Recrystallization Workflow for this compound A Start: Crude Solid B Dissolve in Minimum Hot Isopropyl Alcohol A->B C Insoluble Impurities or Color? B->C D Add Activated Charcoal & Perform Hot Filtration C->D Yes E Slowly Cool Solution to Room Temperature C->E No D->E F Chill in Ice Bath E->F G Isolate Crystals via Vacuum Filtration F->G H Wash Crystals with Ice-Cold Isopropyl Alcohol G->H I Dry Crystals H->I J End: Pure Crystalline Product I->J

Caption: A flowchart illustrating the key decision points and steps in the purification protocol.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid instead of solid)The solution was cooled too quickly, or the impurity level is very high, depressing the melting point.Reheat the solution to re-dissolve the oil. Add a small amount (5-10%) of additional solvent and allow it to cool much more slowly.[9]
Low Yield of Recovered Crystals Too much solvent was used; premature crystallization during hot filtration; insufficient cooling time.Use the minimum amount of hot solvent required for dissolution. Ensure the filtration apparatus is pre-heated. Cool the solution in an ice bath for at least 30 minutes before filtering.[9]
Product Remains Colored Colored impurities were not fully removed.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excess charcoal can adsorb the product and reduce yield.[9]
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used or the compound is very soluble at low temps).Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If that fails, boil off some of the solvent to increase the concentration and attempt to cool again.

References

A Robust Reversed-Phase HPLC Method for Purity Determination of 5-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly reliable and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of 5-Bromo-4-methylnicotinic acid. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring an accurate assessment of this key chemical intermediate. The protocol is grounded in established chromatographic principles for organic acids and is structured to meet the rigorous validation standards outlined by the International Council for Harmonisation (ICH).

Introduction and Scientific Rationale

This compound (MW: 216.03 g/mol ) is a heterocyclic carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of such an intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active ingredient. Therefore, a precise and reliable analytical method for purity assessment is a critical requirement.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolution, sensitivity, and accuracy. This note describes a reversed-phase HPLC method, which is ideally suited for the analysis of moderately polar organic molecules like this compound.

Causality of Methodological Choices: The core of this method relies on controlling the ionization state of the analyte. This compound is an organic acid, and its retention on a non-polar stationary phase (like C18) is highly dependent on the pH of the mobile phase.[2][3] By maintaining the mobile phase pH at a level significantly lower than the analyte's pKa (typically pKa < 5 for a carboxylic acid), the carboxyl group remains in its protonated, non-ionized form (-COOH). This uncharged state renders the molecule less polar, thereby increasing its affinity for the hydrophobic stationary phase, leading to better retention, improved peak shape, and enhanced separation from polar impurities.[3] An acidic mobile phase, composed of a phosphate buffer and an organic modifier, is employed to achieve this necessary pH control.[4][5]

Experimental Workflow

The overall process, from sample preparation to data analysis, is outlined below. This workflow ensures that each step is performed in a logical sequence, incorporating necessary quality control checks like System Suitability Testing (SST) to guarantee data integrity.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Mobile Phase Preparation prep_std 2. Standard Solution Preparation prep_mobile->prep_std prep_sample 3. Sample Solution Preparation prep_std->prep_sample sys_equilibration 4. System Equilibration prep_sample->sys_equilibration sst_check 5. System Suitability Testing (SST) sys_equilibration->sst_check analysis_run 6. Chromatographic Analysis (Inject Samples) sst_check->analysis_run If SST Passes integration 7. Peak Integration analysis_run->integration calculation 8. Purity Calculation (Area % Method) integration->calculation report 9. Final Report Generation calculation->report

Caption: Workflow for HPLC Purity Analysis.

Materials and Methods

Instrumentation and Equipment
  • HPLC System equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Chemicals
  • This compound reference standard (purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Orthophosphoric acid (85%, analytical grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis. These conditions were selected to provide a robust separation with a reasonable run time.

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing excellent retention and selectivity for a wide range of organic molecules.
Mobile Phase 20mM KH₂PO₄ (pH 2.5, adjusted with H₃PO₄) : Acetonitrile (70:30, v/v)The acidic buffer suppresses analyte ionization for good peak shape.[3] Acetonitrile provides appropriate elution strength.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Detection UV at 210 nmThis wavelength allows for sensitive detection of the carboxyl functional group present in the analyte and potential impurities.[3][5]
Column Temperature 30 °CEnsures stable retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA standard volume that balances sensitivity and the risk of column overload.
Run Time 15 minutesSufficient time to elute the main peak and any relevant post-eluting impurities.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase (1 L): Dissolve 2.72 g of KH₂PO₄ in 700 mL of HPLC grade water. Adjust the pH to 2.5 using 85% orthophosphoric acid. Add 300 mL of acetonitrile and mix thoroughly. Filter and degas before use.

  • Diluent: Use the mobile phase as the diluent for all standards and samples to ensure compatibility and prevent peak distortion.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.[6][7] This is a mandatory quality control check. Inject the Working Standard Solution (50 µg/mL) in six replicates and evaluate the parameters against the acceptance criteria listed below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column and mobile phase conditions.[8]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the ability to produce sharp peaks.[8]
% RSD of Peak Area ≤ 1.0% for 6 replicate injectionsDemonstrates the precision and repeatability of the injector and detector.[8]
% RSD of Retention Time ≤ 1.0% for 6 replicate injectionsConfirms the stability and precision of the pumping system.[9]
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test. Do not proceed if the criteria are not met.

  • Inject the diluent (blank) once to ensure no carryover or system contamination.

  • Inject the Working Standard Solution once.

  • Inject the Sample Solution in duplicate.

  • Inject the Working Standard Solution again after a series of sample injections (e.g., every 10 samples) to monitor system performance over time.

Calculation of Purity

The purity of this compound is determined using the area percent method. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Framework

To ensure this method is fit for its intended purpose, it must be validated according to the ICH Q2(R1) guideline.[10][11] A comprehensive validation study would include the following parameters:

Validation ParameterDescription
Specificity Demonstrate that the method can accurately measure the analyte peak without interference from the diluent, impurities, or degradation products.
Linearity Analyze a minimum of five concentrations across a specified range (e.g., 25-75 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Determine the recovery of the analyte by spiking a placebo or sample with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst. Calculate the %RSD.
Intermediate Precision Repeat the precision study on a different day, with a different analyst, or on a different instrument to assess method ruggedness.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. Often determined by a signal-to-noise ratio of 10:1.[9]
Range The concentration interval over which the method is demonstrated to be linear, accurate, and precise.
Robustness Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, % organic modifier ±2%) to assess the method's reliability.

Conclusion

The RP-HPLC method described in this application note is a precise, reliable, and robust procedure for determining the purity of this compound. The use of an acidic mobile phase ensures excellent peak shape and reproducible retention. By incorporating rigorous System Suitability Testing and adhering to the principles of method validation outlined by ICH Q2(R1), this protocol provides a trustworthy system for quality control and research applications, ensuring the integrity of data and the quality of the material being analyzed.[7]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 5-Bromo-4-methylnicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile reaction to synthesize complex molecules. Given the unique electronic properties and potential for coordination of the nicotinic acid scaffold, achieving high yields and purity can be challenging. This guide provides in-depth, field-proven insights to navigate these complexities, moving beyond standard protocols to explain the fundamental principles behind successful reaction optimization.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most frequently encountered problems during the Suzuki coupling of this compound, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or No Product Yield

A diminished or complete lack of product is the most common and frustrating outcome. The root cause often lies in one of three areas: the catalyst's health, the integrity of the coupling partners, or suboptimal reaction conditions.

Q: My reaction has failed to produce the desired 5-aryl-4-methylnicotinic acid, or the yield is below 30%. What are the primary factors I should investigate?

A: A systematic, step-by-step diagnosis is critical. Here’s a prioritized checklist:

  • Inert Atmosphere Integrity: The Palladium(0) active catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Palladium(II) and promote the formation of palladium black.[1][2] Ensure your reaction vessel was thoroughly purged with a high-purity inert gas (Argon or Nitrogen) and that the seal remains intact throughout the heating process. Degas your solvent(s) vigorously for at least 30 minutes prior to use.[3]

  • Reagent Quality & Stoichiometry:

    • Boronic Acid/Ester Stability: Boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] Assess the purity of your boronic acid via NMR or LC-MS before use. If it has degraded, consider using a more stable boronic ester derivative like a pinacol or MIDA ester.[1]

    • Aryl Halide Reactivity: While this compound is an activated bromide due to the electron-withdrawing nature of the pyridine ring and carboxylic acid, ensure its purity. The general reactivity trend for halides is I > Br > OTf >> Cl.[1][4]

    • Stoichiometry: A slight excess of the boronic acid partner (typically 1.1 to 1.5 equivalents) is standard practice to drive the reaction to completion.

  • Catalyst and Ligand Activity:

    • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This process can be inefficient if the ligand is oxidized or if other reaction components interfere.

    • Ligand Integrity: Phosphine ligands are prone to oxidation.[1] Use fresh ligands or store them rigorously under an inert atmosphere. The choice of ligand is also crucial; for electron-rich heteroaromatics, bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands often outperform traditional ones like PPh₃.[5]

  • Base Selection and Solubility: The base is not just a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4][6][7]

    • The base must be sufficiently soluble in the reaction medium. If using a biphasic system (e.g., Toluene/Water), an inorganic base like K₂CO₃ or K₃PO₄ is appropriate.[5][6]

    • For anhydrous conditions, an organic base or a finely powdered, anhydrous inorganic base should be used.

    • The strength of the base matters. A base that is too strong can promote side reactions, while one that is too weak will result in a sluggish or stalled reaction.

Issue 2: Significant Formation of Protodebromination & Homocoupling Byproducts

The appearance of 4-methylnicotinic acid (from protodebromination) or biaryl products derived from the boronic acid (homocoupling) indicates specific mechanistic pathways are competing with your desired cross-coupling.

Q: My LC-MS analysis shows a major peak corresponding to the debrominated starting material and another for the homocoupled boronic acid. How can I suppress these side reactions?

A: The formation of these byproducts points to distinct problems within the catalytic cycle.

  • To Minimize Protodeboronation: This side reaction is often promoted by excess water and base, particularly with sensitive boronic acids.[1]

    • Use a Milder Base: Switch from a strong base like NaOH or KOH to a milder one like K₂CO₃ or Cs₂CO₃.[6] Fluoride bases (e.g., KF) can also be effective, especially if your substrate is base-sensitive.[8]

    • Employ Anhydrous Conditions: While some water is often beneficial, excessive amounts can hydrolyze the boronic acid. Try using anhydrous solvents and a non-hydroxide base.

    • Stabilize the Boronic Acid: As mentioned, converting the boronic acid to a pinacol, MIDA, or trifluoroborate salt derivative can significantly enhance its stability and reduce protodeboronation.[1][4] These derivatives release the boronic acid slowly into the reaction, keeping its instantaneous concentration low.

  • To Minimize Homocoupling: The homocoupling of boronic acids to form a symmetrical biaryl is typically promoted by the presence of oxygen and Pd(II) species.[9]

    • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction headspace are scrupulously free of oxygen to prevent oxidation of the Pd(0) catalyst.[1]

    • Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources that require in situ reduction, as it minimizes the concentration of Pd(II) at the start of the reaction.[5]

    • Optimize Temperature: Higher temperatures can sometimes favor homocoupling. If possible, screen lower reaction temperatures.

Issue 3: Difficulty in Product Purification

The presence of the carboxylic acid functional group on your product, 5-aryl-4-methylnicotinic acid, can complicate standard purification techniques.

Q: I have a complex mixture post-reaction, and isolating the pure product via column chromatography is challenging due to streaking and poor separation from starting materials or byproducts. What purification strategy is recommended?

A: The acidic nature of your product is a key handle for purification. An acid-base liquid-liquid extraction is often the most effective first step.[10]

  • Initial Work-up: After the reaction is complete, cool the mixture to room temperature. If you used a high-boiling solvent like DMF, it's often best to dilute the mixture with a larger volume of a less polar solvent like ethyl acetate.[10]

  • Acid-Base Extraction:

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities.

    • Next, extract the organic layer with a dilute aqueous base solution (e.g., 1M NaHCO₃ or Na₂CO₃). Your acidic product will be deprotonated and move into the aqueous layer, leaving non-acidic impurities (like the homocoupled byproduct) in the organic layer.

    • Carefully separate the aqueous layer containing your product salt.

  • Precipitation and Isolation:

    • Cool the basic aqueous layer in an ice bath.

    • Slowly acidify the solution with 1M HCl until the pH is approximately 3-4.[10] Your product, 5-aryl-4-methylnicotinic acid, should precipitate out of the solution as a solid.

    • The resulting solid can be collected by filtration, washed with cold water, and dried under vacuum.[10]

  • Final Polish: This acid precipitation often yields a product of high purity. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) or a final column chromatography step on silica gel can be performed.[10]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst/ligand system is the best starting point for coupling with this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on the boronic acid coupling partner. However, for a heteroaromatic substrate like this, a good starting point is a system known for its high activity. A modern Buchwald-type ligand with a palladium source is often superior to the classic Pd(PPh₃)₄.[5][11]

  • Recommendation: Start with a Pd(II) pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos . N-heterocyclic carbene (NHC) based catalysts, like PEPPSI-IPr , are also excellent choices, often requiring lower catalyst loadings and shorter reaction times.[5]

Q2: What is the role of water in the reaction? Should I run the reaction under strictly anhydrous conditions?

A2: The role of water is complex. In many cases, a biphasic solvent system (e.g., Dioxane/water, Toluene/water) is beneficial.[4] Water can help dissolve the inorganic base (like K₂CO₃), facilitating the activation of the boronic acid.[6] It can also influence the aggregation state of the catalyst. However, as discussed, excess water can lead to unwanted protodeboronation.[1]

  • Recommendation: Start with a degassed solvent system containing a small amount of water (e.g., Dioxane:Water 4:1). If protodeboronation is a significant issue, then switch to rigorously anhydrous conditions with a soluble base.

Q3: Can I use the methyl ester of this compound instead of the free acid?

A3: Yes, and this is often an advantageous strategy. The free carboxylic acid can potentially coordinate to the palladium center, inhibiting catalytic activity. Protecting it as a methyl or ethyl ester can lead to cleaner reactions and higher yields. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step post-purification.

Q4: My reaction seems to stall at ~50% conversion. What should I try?

A4: Stalled reactions often indicate catalyst deactivation or an issue with one of the reagents.

  • Catalyst Deactivation: The active Pd(0) may have oxidized. You can try adding a second, small portion of the catalyst and ligand to the reaction mixture.

  • Insufficient Base: The base may have been consumed or is not strong/soluble enough. Adding more base could restart the reaction.

  • Boronic Acid Decomposition: The boronic acid may be degrading over the course of the reaction. Switching to a more stable boronate ester is the best solution here.[1]

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterCondition 1: General PurposeCondition 2: For Challenging SubstratesRationale & Key Considerations
Aryl Halide This compound (1.0 eq)This compound (1.0 eq)The carboxylic acid may inhibit the catalyst. Consider using the methyl ester for improved performance.
Boronic Acid Arylboronic Acid (1.2 eq)Arylboronic Pinacol Ester (1.2 eq)Pinacol esters offer enhanced stability against protodeboronation.[9]
Pd Source Pd(OAc)₂ (2 mol%)PEPPSI-IPr (1 mol%)PEPPSI catalysts are highly active for heteroaromatic couplings and require lower loadings.[5]
Ligand SPhos (4 mol%)N/A (Included in PEPPSI)Bulky, electron-rich ligands like SPhos accelerate oxidative addition and reductive elimination.[5]
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)K₃PO₄ is a stronger base that can be effective for less reactive coupling partners.[6]
Solvent 1,4-Dioxane / H₂O (4:1)t-AmylOH or TolueneAnhydrous conditions with t-AmylOH can minimize protodeboronation.[5]
Temperature 80-100 °C100-110 °CHigher temperatures may be needed for less reactive aryl halides or boronic acids.
Atmosphere Argon or NitrogenArgon or NitrogenRigorous exclusion of oxygen is paramount to prevent catalyst deactivation.[1]
Experimental Protocol: General Procedure using Pd(OAc)₂/SPhos
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • In a separate vial, weigh Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the Schlenk flask with Argon three times.

  • Add the catalyst and ligand to the flask under a positive flow of Argon.

  • Add 5 mL of a degassed 4:1 mixture of 1,4-Dioxane and water via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS until the starting bromide is consumed.

  • Cool the reaction to room temperature and proceed with the acid-base workup as described in Troubleshooting Issue 3 .[10]

Visualizing the Mechanism

Understanding the catalytic cycle is fundamental to troubleshooting. The following diagrams illustrate the key steps and a logical workflow for optimization.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three main stages: Oxidative Addition of the aryl halide to the Pd(0) catalyst, Transmetalation of the organic group from the activated boronate, and Reductive Elimination to form the new C-C bond and regenerate the catalyst.[12][13][14]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R'-B(OH)₃]⁻ PdII_Both Ar-Pd(II)L₂-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-R' RedElim->Pd0 out1 in1 in2 This compound out2 5-Aryl-4-methylnicotinic acid Base_Activation Boronic Acid Activation R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ Base_Activation->Transmetal Required for Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow

A logical decision tree for addressing common reaction failures.

Troubleshooting_Workflow Start Reaction Start Check_Yield Low / No Yield? Start->Check_Yield Success High Yield & Purity Check_Yield->Success No Inert Verify Inert Atmosphere & Degassed Solvents Check_Yield->Inert Yes Check_Side_Products Byproducts Observed? Check_Side_Products->Success No Protodebromination Protodebromination? (Debrominated SM) Check_Side_Products->Protodebromination Yes Homocoupling Homocoupling? (R'-R') Check_Side_Products->Homocoupling Yes Reagents Check Reagent Purity (Boronic Acid, Halide) Inert->Reagents Catalyst Use Fresh Catalyst/Ligand Consider more active system (e.g., SPhos/PEPPSI) Reagents->Catalyst Base Optimize Base (Solubility & Strength) Catalyst->Base Base->Check_Side_Products Fix_Proto Use Milder Base Use Boronate Ester Anhydrous Conditions Protodebromination->Fix_Proto Fix_Homo Improve Degassing Use Pd(0) Source Homocoupling->Fix_Homo

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Navigating Reactions with 5-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4-methylnicotinic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-tested insights to help you optimize your reactions, minimize byproduct formation, and ensure the integrity of your results.

I. Synthesis of this compound: Troubleshooting the Starting Material

A reliable synthesis of your starting material is the foundation of successful downstream reactions. A common route to this compound is the hydrolysis of 5-bromo-4-methylnicotinonitrile.

FAQ: I am observing the formation of 5-bromo-4-methylnicotinamide as a significant byproduct during the hydrolysis of 5-bromo-4-methylnicotinonitrile to the carboxylic acid. What is causing this and how can I minimize it?

Answer: The formation of the amide is a common intermediate in the hydrolysis of a nitrile.[1] Incomplete hydrolysis is the primary reason for its presence as a byproduct. The reaction conditions, particularly pH, temperature, and reaction time, play a crucial role in driving the reaction to the desired carboxylic acid.[1]

Troubleshooting Strategies:

  • pH Control: The rate of hydrolysis is heavily influenced by pH. In acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the nitrile carbon.[1] For complete hydrolysis to the carboxylic acid, ensure strongly acidic or basic conditions are maintained throughout the reaction.

  • Temperature and Reaction Time: Elevated temperatures and prolonged reaction times generally favor the complete hydrolysis to the carboxylic acid.[1] If you are observing significant amounts of the amide byproduct, consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal conditions.[1]

  • Anhydrous Conditions (for stopping at the amide): Conversely, if the amide were the desired product, minimizing the presence of water would be key. However, for the carboxylic acid, sufficient water is necessary for the hydrolysis to proceed to completion.

II. Common Reactions of this compound and Their Byproducts

Once you have high-purity this compound, you may use it in a variety of downstream reactions. Here, we address common issues and byproducts for some of the most frequent transformations.

A. Amide Bond Formation

Amide coupling is a frequently employed reaction in medicinal chemistry. However, the electronic nature of the pyridine ring in this compound can present challenges.

FAQ: My amide coupling reaction with this compound is sluggish and gives low yields. What are the likely causes and solutions?

Answer: The electron-withdrawing nature of the pyridine nitrogen deactivates the carboxylic acid, making it less reactive towards nucleophilic attack by an amine.[2] Additionally, sterically hindered amines can further slow down the reaction.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: For challenging couplings, especially with electron-deficient or sterically hindered amines, standard reagents like DCC/HOBt may not be sufficient. Consider more potent coupling reagents such as HATU, HBTU, or COMU, which are known for faster reaction times and minimal racemization.[3]

  • Activation to Acyl Halide: Converting the carboxylic acid to the more reactive acyl chloride or fluoride can significantly improve yields with difficult substrates.[4] Thionyl chloride (SOCl₂) or oxalyl chloride can be used for this purpose. However, be aware that these reagents are harsh and can lead to other side reactions if not used carefully.

  • Role of the Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.[3] Ensure you are using an adequate amount of a suitable base.

Common Byproducts in Amide Coupling:

ByproductFormation MechanismMitigation Strategies
N-acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents (e.g., DCC, EDC).[5]Use of additives like HOBt or HOAt can suppress this rearrangement.[5]
Guanidinium Byproduct Reaction of the amine with uronium-based coupling reagents (e.g., HATU, HBTU).[6]The order of addition is crucial; pre-activating the carboxylic acid before adding the amine can minimize this.[7]
Starting Material Incomplete reaction due to insufficient activation or unreactive coupling partners.Use more powerful coupling reagents, higher temperatures, or longer reaction times.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting Amide Coupling

G start Low Yield in Amide Coupling check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions coupling_reagent Optimize Coupling Reagent check_reagents->coupling_reagent Reagents OK base_selection Optimize Base check_conditions->base_selection solvent_choice Check Solvent check_conditions->solvent_choice temp_time Adjust Temperature/Time check_conditions->temp_time activation_method Consider Alternative Activation coupling_reagent->activation_method Still low yield successful_reaction Successful Reaction base_selection->successful_reaction Improved yield solvent_choice->successful_reaction Improved yield temp_time->successful_reaction Improved yield acyl_halide Acyl Halide Formation activation_method->acyl_halide acyl_halide->successful_reaction

Caption: Troubleshooting workflow for amide coupling reactions.

B. Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

FAQ: I am observing significant homocoupling of my boronic acid and dehalogenation of my this compound in a Suzuki coupling reaction. What are the causes and how can I prevent these side reactions?

Answer: Homocoupling of the boronic acid is often a result of the presence of oxygen in the reaction mixture, which can lead to oxidative coupling.[8] Dehalogenation (protodebromination) can occur in the presence of a hydride source and is a common side reaction with heteroaryl halides.[9] The presence of the carboxylic acid can also complicate the reaction by coordinating to the palladium catalyst and inhibiting its activity.[10]

Troubleshooting Strategies:

  • Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed to minimize oxygen.[8]

  • Catalyst and Ligand Choice: For heteroaryl couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective.[9]

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solubility of the base can impact the reaction rate.

  • Esterification of the Carboxylic Acid: To prevent catalyst inhibition by the carboxylate group, it is often advantageous to perform the Suzuki coupling on the corresponding ester of this compound. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[10]

Common Byproducts in Suzuki Coupling:

ByproductFormation MechanismMitigation Strategies
Homocoupling of Boronic Acid Oxidative coupling of the boronic acid, often promoted by oxygen.[11]Rigorous degassing of solvents and maintaining an inert atmosphere.[8]
Dehalogenated Starting Material Reductive cleavage of the C-Br bond.Avoid potential hydride sources in solvents and optimize reaction time.[9]
Protodeboronation Hydrolysis of the boronic acid to the corresponding arene.Use boronic esters (e.g., pinacol esters) which are more stable to hydrolysis.[9]

Experimental Protocol: General Procedure for Suzuki Coupling of Methyl 5-bromo-4-methylnicotinate

  • To an oven-dried reaction vessel, add methyl 5-bromo-4-methylnicotinate (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable degassed solvent (e.g., dioxane/water or DME).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Scheme for Suzuki Coupling and Common Side Reactions

G cluster_main Desired Suzuki Coupling cluster_side1 Homocoupling cluster_side2 Dehalogenation start_A 5-Bromo-4-methylnicotinic Acid Ester catalyst Pd(0) Catalyst, Base start_A->catalyst start_B Ar-B(OH)2 start_B->catalyst product 5-Aryl-4-methylnicotinic Acid Ester catalyst->product boronic_acid Ar-B(OH)2 O2 O2 boronic_acid->O2 homo_product Ar-Ar O2->homo_product start_A2 5-Bromo-4-methylnicotinic Acid Ester hydride [H] source start_A2->hydride dehalo_product 4-Methylnicotinic Acid Ester hydride->dehalo_product

Caption: Desired Suzuki coupling and common side reactions.

III. Purification Challenges

The presence of structurally similar byproducts can make the purification of this compound and its derivatives challenging.

FAQ: I am having difficulty purifying my 5-substituted nicotinic acid derivative from unreacted starting material and other byproducts by column chromatography.

Answer: The similar polarity of many nicotinic acid derivatives can make chromatographic separation difficult. Additionally, the acidic nature of the carboxylic acid can lead to tailing on silica gel columns.

Purification Strategies:

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid to your advantage. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, while less polar impurities remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Recrystallization: For solid products, recrystallization is a powerful purification technique.[12] Careful selection of the solvent system is key to achieving high purity and good recovery.

  • Derivatization: If the carboxylic acid is proving particularly difficult to purify, consider converting it to its methyl or ethyl ester.[13] The ester is typically less polar and may be easier to separate from impurities by column chromatography. The pure ester can then be hydrolyzed back to the carboxylic acid.

IV. References

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids. --INVALID-LINK--

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • U.S. Patent No. 3,037,987. (1962). Purification of nicotinic acid.

  • McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49.

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?--INVALID-LINK--

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • ChemicalBook. (2025). 5-Bromonicotinic acid. --INVALID-LINK--

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. --INVALID-LINK--

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?--INVALID-LINK--

  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (n.d.). --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?--INVALID-LINK--

  • Akishina, et al. (n.d.). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. --INVALID-LINK--

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?--INVALID-LINK--

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. --INVALID-LINK--

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?--INVALID-LINK--

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry.

  • Russian Patent No. RU2039046C1. (1995). Process for preparing 5-bromonicotinic acid.

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

  • Gayo, L. M., & Suto, M. J. (1997). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • U.S. Patent No. 2,816,112. (1957). Non-catalytic preparation of nicotinic acid esters.

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. --INVALID-LINK--

  • Synblock. (n.d.). CAS 1382847-91-7 | 5-Bromo-4-methyl-nicotinic acid methyl ester. --INVALID-LINK--

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). --INVALID-LINK--

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.

  • National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. --INVALID-LINK--

  • National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-bromo-4-methylnicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to improve your reaction yields and product purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound. Each entry details potential causes and provides actionable solutions.

Problem 1: Low or No Yield of this compound

A low yield is a frequent challenge in electrophilic aromatic substitution on pyridine rings, which are inherently electron-deficient.

Possible Causes & Suggested Solutions:

Possible Cause Scientific Rationale & Suggested Solutions
Insufficient Reaction Temperature The bromination of an electron-deficient pyridine ring requires significant thermal energy to overcome the activation barrier. Ensure your reaction is maintained at the recommended temperature, which for some protocols is between 110-120°C.[1][2]
Poor Quality of Starting Materials or Reagents Impurities in the starting 4-methylnicotinic acid or the brominating agent (e.g., bromine, NBS) can interfere with the reaction, leading to side products or inhibition of the desired transformation.[1] Always use reagents of high purity and ensure they have been stored correctly. For instance, N-Bromosuccinimide (NBS) should be fresh and stored in a dry environment.[3]
Inadequate Reaction Time The bromination of nicotinic acid derivatives can be a slow process. It is crucial to allow the reaction to proceed for the recommended duration, which can be up to 10-14 hours in some methods.[1][2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Suboptimal Brominating Agent The choice of brominating agent is critical. While elemental bromine is often used, it can lead to selectivity issues.[4] Consider alternatives like N-Bromosuccinimide (NBS) or copper(II) bromide (CuBr2), which can offer different reactivity and selectivity profiles.[4][5]
Problem 2: Formation of Multiple Products and Low Purity

The presence of multiple spots on a TLC plate or several peaks in an HPLC chromatogram indicates the formation of byproducts, a common issue in aromatic bromination.

Possible Causes & Suggested Solutions:

Possible Cause Scientific Rationale & Suggested Solutions
Over-bromination The use of a large excess of the brominating agent can lead to the formation of di- or even tri-brominated products.[1] Carefully control the stoichiometry of your brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
Incorrect Reaction Temperature Excessively high temperatures can decrease the selectivity of the reaction, promoting the formation of undesired isomers or decomposition products.[1] Adhere to the temperature specified in a reliable protocol.
Side Reactions of the Methyl Group The methyl group on the pyridine ring is susceptible to radical bromination, especially when using NBS with a radical initiator or under UV light.[3][6] To favor aromatic bromination, conduct the reaction in the dark and avoid radical initiators unless specifically required by the protocol for a different synthetic strategy.
Problem 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Possible Causes & Suggested Solutions:

Possible Cause Scientific Rationale & Suggested Solutions
Incomplete Hydrolysis of Intermediates If the synthesis involves the formation of an acid chloride intermediate, incomplete hydrolysis during workup will lead to a mixture of the acid and the acid chloride. Ensure thorough quenching of the reaction mixture with water or an aqueous base.
Improper pH for Precipitation This compound is amphoteric. Its solubility is highly dependent on the pH of the aqueous solution. For efficient precipitation, the pH should be carefully adjusted to the isoelectric point of the molecule, which is typically in the range of 2.5-3.0.[1][2]
Co-precipitation of Impurities During precipitation, impurities can become trapped within the crystal lattice of the product. To obtain a high-purity product, recrystallization from a suitable solvent system is often necessary.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route to this compound?

While several synthetic strategies exist, a prevalent method involves the direct bromination of 4-methylnicotinic acid. This is typically achieved using a brominating agent like bromine in the presence of a suitable solvent and potentially a catalyst. Some procedures also utilize thionyl chloride to form the acid chloride in situ, which can facilitate the subsequent bromination.[2][7][8]

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of impurities.[9]

Q3: What are the key safety precautions to consider during this synthesis?

  • Bromine: Bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Thionyl Chloride: Thionyl chloride is also corrosive and reacts violently with water to release toxic gases (HCl and SO2). Handle it with extreme care in a fume hood.

  • High Temperatures: The reaction is often performed at elevated temperatures, posing a risk of burns. Use appropriate heating equipment and exercise caution.

Q4: Can I use a protecting group strategy to improve selectivity?

In some cases, a protecting group strategy can be beneficial. For instance, the carboxylic acid can be converted to an ester to prevent potential side reactions at this site.[10] However, this adds extra steps to the synthesis (protection and deprotection), which may not be necessary if the direct bromination can be optimized.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Isolation & Purification start Combine 4-methylnicotinic acid and solvent add_reagents Add brominating agent (and catalyst if applicable) start->add_reagents heat Heat to reaction temperature (e.g., 110-120°C) add_reagents->heat monitor Monitor reaction by TLC/HPLC heat->monitor cool Cool reaction mixture monitor->cool quench Quench with water/ice cool->quench adjust_ph Adjust pH to 2.5-3.0 for precipitation quench->adjust_ph filter Filter the crude product adjust_ph->filter recrystallize Recrystallize from a suitable solvent filter->recrystallize dry Dry the purified product recrystallize->dry end end dry->end Final Product

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: 5-Bromo-4-methylnicotinic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Bromo-4-methylnicotinic acid in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges during Suzuki-Miyaura, Heck, and Sonogashira couplings. Our focus is on understanding the root cause of common side reactions and providing actionable, field-proven solutions to optimize your synthetic outcomes.

Introduction: The Unique Challenges of a Multifunctional Substrate

This compound is a valuable building block in medicinal chemistry, but its structure presents unique challenges in cross-coupling reactions. The interplay between the pyridine nitrogen, the carboxylic acid, the methyl group, and the bromo-substituent can lead to a variety of undesired pathways. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[1] The carboxylic acid requires careful selection of base and solvent to avoid solubility issues and potential decarboxylation.[2][3] This guide will help you navigate these complexities.

Diagram: General Catalytic Cycle for Cross-Coupling

All palladium-catalyzed cross-coupling reactions discussed here share a fundamental mechanistic framework. Understanding this cycle is key to diagnosing issues.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L_n->OxAdd Ar-X Pd(II)_Complex Ar-Pd(II)-X Intermediate OxAdd->Pd(II)_Complex Transmetal Transmetalation (R-M) Pd(II)_Complex->Transmetal R-M Pd(II)_Coupling Ar-Pd(II)-R Intermediate Transmetal->Pd(II)_Coupling RedElim Reductive Elimination Pd(II)_Coupling->RedElim RedElim->Pd(0)L_n Catalyst Regeneration Product Ar-R Product RedElim->Product Protodebromination_Troubleshooting Start High Protodebromination Observed Check_Solvent Is the solvent anhydrous and degassed? Start->Check_Solvent Check_Base Is the base weak or a potential hydride donor? Check_Solvent->Check_Base Yes Solution_Solvent Use rigorously dried, degassed solvents (e.g., Dioxane, Toluene, DMF). Check_Solvent->Solution_Solvent No Check_Ligand Is the ligand prone to degradation? Check_Base->Check_Ligand No Solution_Base Switch to a non-hydride donating base. (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Solution_Base Yes Solution_Ligand Use a bulky, electron-rich ligand (e.g., SPhos) to accelerate reductive elimination. Check_Ligand->Solution_Ligand

References

Managing solubility issues of 5-Bromo-4-methylnicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Managing Solubility of 5-Bromo-4-methylnicotinic acid

Introduction: this compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a carboxylic acid, a pyridine ring, and halogen substitution, presents both synthetic opportunities and practical challenges. One of the most common hurdles researchers face is its limited solubility in many standard organic solvents. This guide provides a comprehensive, experience-driven framework for understanding and overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and dissolution of this compound.

Q1: What are the general solubility characteristics of this compound?

A: this compound is a crystalline solid. Its structure combines polar (carboxylic acid, pyridine nitrogen) and non-polar (brominated aromatic ring, methyl group) features. This amphiphilic nature results in challenging solubility behavior. Generally, it exhibits poor solubility in non-polar aprotic solvents (e.g., hexane, toluene) and moderate to poor solubility in many common polar aprotic and protic solvents. High solubility is often achieved in highly polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) or through pH modification.[1][2][3]

Q2: I'm trying to run a reaction in Dichloromethane (DCM), but my this compound won't dissolve. Why?

A: This is a classic "like-dissolves-like" problem, compounded by strong intermolecular forces. The primary reason for insolubility in solvents like DCM or chloroform is the powerful hydrogen bonding between the carboxylic acid groups of the molecules in the solid-state crystal lattice. Solvents like DCM are not effective at breaking these strong hydrogen bonds. While DCM is polar, it is aprotic and cannot act as a hydrogen bond donor or a strong acceptor to effectively solvate the carboxylic acid group.

Q3: Can I use heat to improve solubility? What are the risks?

A: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. For many experimental setups, gently warming the solvent mixture can be a quick and effective method to dissolve the compound. However, there are risks to consider:

  • Thermal Degradation: Although nicotinic acid derivatives are generally stable, prolonged exposure to high temperatures could lead to decarboxylation or other side reactions. Always start with gentle heating (e.g., 40-50°C) and monitor for any color changes that might indicate degradation.

  • Precipitation on Cooling: The compound may crash out of the solution as it cools back to room temperature. This can be problematic for reactions that require the material to remain in solution for an extended period or for analytical techniques like NMR spectroscopy.

Q4: How does pH dramatically affect the solubility of this compound?

A: The carboxylic acid group (-COOH) is the key to manipulating solubility. In neutral or acidic conditions (low pH), the group is protonated and neutral.[4] This form can create strong, charge-neutral hydrogen bonds, leading to lower solubility in polar solvents.[4][5]

By adding a base (increasing the pH), you deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻).[5] This ionic form is significantly more polar and readily dissolves in polar solvents, including water and alcohols.[5][6][7] Even a small amount of a suitable base can dramatically increase solubility.

Part 2: Troubleshooting Workflows & Protocols

When facing solubility challenges, a systematic approach is crucial. Follow these workflows to efficiently find the optimal conditions for your experiment.

Initial Solvent Screening

Before resorting to more complex methods, perform a small-scale screening to identify the most promising solvents.

Protocol: Small-Scale Solubility Test

  • Preparation: Aliquot 2-3 mg of this compound into several small, clean vials.

  • Solvent Addition: To each vial, add 100 µL of a different test solvent.

  • Observation (Room Temp): Vigorously vortex each vial for 30-60 seconds. Observe if the solid dissolves completely, partially, or not at all.

  • Observation (Heated): Gently warm the vials that showed partial or no solubility to ~40°C. Observe any changes.

  • Categorization: Classify each solvent based on the results.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsExpected Solubility of this compoundRationale & Expert Notes
Polar Aprotic DMSO, DMF, NMPHigh to Very High These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them effective at disrupting the crystal lattice. DMSO is often the best starting point.[1][8]
Polar Protic Methanol, EthanolSlight to Moderate Alcohols can act as both hydrogen bond donors and acceptors, but their lower polarity compared to DMSO makes them less effective. Solubility often improves with heating.[6]
Ethers THF, 1,4-DioxanePoor to Slight Moderately polar but less effective at solvating the carboxylic acid group. May be useful in solvent mixtures.
Halogenated DCM, ChloroformVery Poor Ineffective at breaking the strong intermolecular hydrogen bonds of the carboxylic acid dimer.
Non-Polar Toluene, HexaneInsoluble Lacks the polarity required to interact with and dissolve the polar functional groups of the molecule.
The pH Modification Workflow

This is the most powerful and reliable technique for dissolving carboxylic acids in polar protic solvents (like water or alcohols).

Mechanism: The process involves an acid-base reaction to convert the neutral, less soluble carboxylic acid into its highly soluble conjugate base (carboxylate salt).[5][9]

Diagram 1: Acid-Base Equilibrium for Enhanced Solubility

G cluster_0 Low pH / Neutral Conditions cluster_1 High pH / Basic Conditions A R-COOH (this compound) Poorly Soluble Solid B R-COO⁻ + BH⁺ (Carboxylate Salt) Highly Soluble Ion A->B + Base (e.g., NEt₃, K₂CO₃) B->A + Acid (e.g., HCl)

Caption: Deprotonation of the carboxylic acid at high pH generates a soluble carboxylate salt.

Protocol: Dissolution via Basification

  • Solvent Suspension: Suspend the this compound in your chosen polar protic solvent (e.g., methanol, ethanol, or a water mixture).

  • Base Selection: Choose a suitable base.

    • For organic reactions: Use an organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).

    • For aqueous solutions: Use an inorganic base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃).

  • Addition: Add the base dropwise or portion-wise to the suspension while stirring.

  • Observation: Continue adding the base until the solid completely dissolves. The solution should become clear.

  • Stoichiometry: Typically, 1.0 to 1.2 equivalents of a base are sufficient for complete dissolution.

Trustworthiness Check: If you need to confirm that the dissolution is due to salt formation, take the clear solution and add a few drops of a strong acid (e.g., 1M HCl). The neutral carboxylic acid should precipitate out of the solution, validating the method.

Co-solvency and Solvent Mixtures

Sometimes, a single solvent isn't sufficient. A mixture of solvents, known as a co-solvent system, can provide the right balance of properties to achieve dissolution.[10][11] This is particularly useful when the downstream application cannot tolerate pH modification.

Mechanism: A co-solvent works by reducing the interfacial tension between the solute and the primary solvent.[10] For example, adding a small amount of water to an organic solvent can sometimes surprisingly increase the solubility of a carboxylic acid by helping to hydrate the polar head group.[12][13] Conversely, adding a highly effective but potentially interfering solvent like DMSO in a minimal amount (e.g., 5-10% v/v) to a bulk solvent like methanol can achieve dissolution without dominating the reaction medium.

Diagram 2: Troubleshooting Decision Workflow

G start Start: Compound won't dissolve screen Screen Solvents (Table 1) start->screen is_soluble Soluble in a pure solvent? screen->is_soluble use_solvent Success: Use that solvent is_soluble->use_solvent Yes can_modify_ph Can experiment tolerate a base? is_soluble->can_modify_ph No use_ph_mod Use pH Modification Workflow (2.2) can_modify_ph->use_ph_mod Yes try_cosolvent Try Co-Solvent System (e.g., 10% DMSO in MeOH) can_modify_ph->try_cosolvent No is_soluble2 Soluble? use_ph_mod->is_soluble2 try_cosolvent->is_soluble2 is_soluble2->use_solvent Yes advanced Consider Advanced Methods (Sonication, Different Salt Form) is_soluble2->advanced No

Caption: A systematic workflow for addressing solubility issues.

References

Technical Support Center: Palladium Catalyst Removal from 5-Bromo-4-methylnicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the removal of palladium catalysts from reactions involving 5-Bromo-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical protocols, and answers to frequently asked questions. Given the unique chemical nature of this compound, with its polar carboxylic acid and coordinating pyridine functionalities, effective removal of residual palladium presents a significant challenge. This resource aims to equip you with the knowledge to navigate these complexities and achieve the high level of purity required for your downstream applications.

Understanding the Challenge: The Nature of this compound

The structure of this compound, a key building block in many pharmaceutical syntheses, presents a dual challenge for palladium removal. The pyridine nitrogen and the carboxylic acid group can act as ligands, forming stable complexes with palladium species. This chelation can keep palladium solubilized in the reaction mixture, rendering simple filtration methods ineffective.[1][2] Therefore, a more nuanced approach is required, often involving specialized scavengers or optimized purification techniques.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Issue 1: Inefficient Palladium Removal with Standard Scavengers

Question: I've treated my reaction mixture with a standard thiol-based silica scavenger, but my ICP-MS analysis still shows high levels of residual palladium. Why is this happening and what can I do?

Answer: This is a common issue when working with polar, nitrogen-containing molecules like this compound. Several factors could be at play:

  • Strong Palladium-Substrate Complexation: The pyridine and carboxylic acid moieties of your product can form strong complexes with palladium, making it difficult for the scavenger to compete effectively.

  • Incorrect Scavenger Choice: Not all scavengers are equally effective for all forms of palladium (e.g., Pd(0) vs. Pd(II)) or in all solvent systems. Thiol-based scavengers are generally more effective for Pd(II).

  • Suboptimal pH: The pH of your reaction mixture can significantly impact the effectiveness of the scavenger. For acidic compounds, the scavenger's binding efficiency may be reduced.

Troubleshooting Steps:

  • Perform a Scavenger Screen: Test a small panel of scavengers with different functional groups (e.g., thiol, thiourea, 2,4,6-trimercaptotriazine (TMT), and cysteine-based scavengers). This is the most effective way to identify the optimal scavenger for your specific system.[3]

  • Adjust the pH: Before adding the scavenger, consider carefully adjusting the pH of your reaction mixture. Neutralizing the carboxylic acid with a non-coordinating base might improve the scavenger's access to the palladium. However, be mindful of your product's stability at different pH values.

  • Consider a Pre-treatment Step: In some cases, a mild oxidation or reduction step can convert various palladium species into a single, more easily scavenged form.

  • Increase Scavenging Time and/or Temperature: The kinetics of scavenging can be slow. Increasing the stirring time (e.g., to 12-24 hours) and/or temperature (e.g., to 40-60 °C) can improve efficiency, provided your product is stable under these conditions.[3]

Issue 2: Significant Product Loss During Purification

Question: My palladium levels are low after purification, but so is my product yield. How can I minimize product loss?

Answer: Product loss during palladium removal is often due to non-specific adsorption onto the purification medium, especially when using activated carbon or a large excess of a scavenger.

Troubleshooting Steps:

  • Optimize Scavenger Loading: Use the minimum effective amount of scavenger. A large excess can lead to increased product adsorption.

  • Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with several portions of a suitable solvent to recover any adsorbed product.

  • Solvent Selection for Activated Carbon Treatment: The choice of solvent can influence the extent of product adsorption on activated carbon. A solvent in which your product is highly soluble may reduce its affinity for the carbon surface.

  • Consider Alternative Methods: If product loss remains high, explore other purification techniques such as crystallization or liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium?

A1: The primary methods include:

  • Adsorption: Using solid-supported scavengers (silica or polymer-based) with functional groups that chelate palladium, or using activated carbon.[3]

  • Precipitation: Adding a reagent that forms an insoluble complex with palladium, which can then be filtered off.

  • Extraction: Using a liquid-liquid extraction to partition the palladium into an aqueous phase.

  • Crystallization: Purifying the product through crystallization, leaving the palladium impurities in the mother liquor.

Q2: How do I choose the best palladium removal method?

A2: The optimal method depends on several factors, including the scale of your reaction, the desired final purity, the nature of your product, and the cost of the materials. The following decision-making workflow can guide your choice.

G start Initial Assessment of Reaction Mixture heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->heterogeneous filtration Simple Filtration (e.g., through Celite®) heterogeneous->filtration Yes soluble Is the Pd catalyst homogeneous (soluble)? heterogeneous->soluble No high_purity Is high purity critical (e.g., for API)? soluble->high_purity scavenger_screen Perform Scavenger Screen (Thiol, TMT, Cysteine, etc.) scavenger_or_combo Use Best Performing Scavenger or a Combination Approach scavenger_screen->scavenger_or_combo activated_carbon Activated Carbon Treatment crystallization Recrystallization extraction Liquid-Liquid Extraction high_purity->scavenger_screen Yes less_critical Activated Carbon or Crystallization may suffice high_purity->less_critical No less_critical->activated_carbon less_critical->crystallization less_critical->extraction

Caption: Decision workflow for selecting a palladium removal method.

Q3: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory agencies such as the International Council for Harmonisation (ICH) have established limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is typically low, often translating to concentration limits in the range of 5-10 ppm.[4]

Q4: Can I use activated carbon for palladium removal from this compound?

A4: Yes, activated carbon can be effective, but it often suffers from a lack of selectivity, leading to product loss through adsorption.[3] It is crucial to carefully select the type of activated carbon and the solvent system, and to perform small-scale trials to assess product recovery.[5][6][7]

Experimental Protocols

Protocol 1: Palladium Scavenging using a Solid-Supported Scavenger

This protocol provides a general procedure for using a silica- or polymer-based scavenger.

  • Reaction Work-up: Following the completion of your reaction, perform your standard aqueous work-up to remove any water-soluble byproducts.

  • Solvent Exchange (if necessary): If the reaction solvent is not optimal for scavenging (e.g., highly polar solvents like DMF can sometimes hinder scavenger performance), consider a solvent exchange to a less polar solvent like ethyl acetate or toluene.

  • Scavenger Addition: To the solution of your crude product, add the selected solid-supported scavenger (typically 5-20 equivalents relative to the initial amount of palladium).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.

G cluster_0 Palladium Scavenging Workflow A Crude Reaction Mixture B Aqueous Work-up A->B C Solvent Exchange (Optional) B->C D Add Scavenger C->D E Stir (2-24h, RT-60°C) D->E F Filter through Celite® E->F G Wash Filter Cake F->G H Concentrate Filtrate G->H I Analyze for Residual Pd H->I

Caption: Experimental workflow for palladium scavenging.

Protocol 2: Palladium Removal using N-Acetylcysteine (NAC)

This method has been shown to be effective for removing palladium from polar, nitrogen-containing compounds.[3][8][9]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., methylene chloride, toluene).

  • NAC Addition: Add an aqueous solution of N-acetylcysteine (typically 1.5-3.0 equivalents relative to the initial palladium loading).

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 1-4 hours.

  • Phase Separation: Separate the organic and aqueous layers.

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium content by ICP-MS.

Data Summary: Comparison of Palladium Removal Methods

The following table summarizes literature data on the efficiency of various palladium removal techniques for compounds with functionalities similar to this compound.

Method/ReagentInitial Pd (ppm)Final Pd (ppm)Compound TypeReference
N-Acetylcysteine140050Organic solution[9]
Thiol-functionalized silica2100<1Suzuki coupling product[3]
TMT-functionalized resin330~10-30Suzuki coupling product[3]
Activated Carbon & TMT223920Suzuki coupling product[3]
N-Acetylcysteine/Silica gel78.8<10Suzuki coupling product[3]

Note: The efficiency of each method is highly dependent on the specific substrate, catalyst, and reaction conditions. This table should be used as a general guide for selecting a starting point for optimization.

References

Technical Support Center: Strategies to Prevent Debromination of 5-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5-Bromo-4-methylnicotinic acid. This versatile building block is crucial for introducing the substituted nicotinic acid moiety in drug discovery and materials science. However, its utility is often challenged by a common and frustrating side reaction: the premature loss of the bromine atom, leading to the formation of 4-methylnicotinic acid.

This guide provides an in-depth analysis of the causes of this unwanted debromination and offers field-proven troubleshooting strategies and optimized protocols for common palladium-catalyzed cross-coupling reactions. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and control your chemical transformations.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing Unwanted Debromination

This section addresses the most common initial queries we receive regarding the stability of this compound in reaction environments.

Q1: I'm consistently isolating 4-methylnicotinic acid as a major byproduct. What is the primary cause?

A: The formation of 4-methylnicotinic acid is a classic case of hydrodebromination, a reductive process where the C-Br bond is cleaved and replaced by a C-H bond. This is not a simple decomposition but is actively mediated by components of your reaction, typically as a competing pathway within a catalytic cycle. The most common culprits are unstable palladium-hydride (Pd-H) species, which can arise from various sources (e.g., solvents like 2-propanol, bases, or even trace water) and subsequently participate in a reductive elimination step with the aryl bromide.[1][2]

Q2: How significantly do the palladium catalyst and ligand choice impact debromination?

A: This is arguably the most critical factor. The electronic and steric properties of the phosphine ligand coordinated to the palladium center dictate the relative rates of the desired reaction (e.g., reductive elimination to form a C-C or C-N bond) versus the undesired side reactions.

  • Traditional, less bulky ligands (e.g., PPh₃) can lead to slower rates of reductive elimination. This provides a larger window of opportunity for competing processes like β-hydride elimination from the palladium intermediate, which is a key pathway to debromination in reactions like the Buchwald-Hartwig amination.[3]

  • Modern, bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos, BrettPhos) are designed to accelerate the desired catalytic steps. Their steric bulk promotes the formation of a monoligated palladium species, which is highly active, and accelerates the final reductive elimination step, effectively outcompeting the debromination pathway.[3][4]

Q3: Can the base be the source of the problem?

A: Absolutely. The base plays a multifaceted role and its choice is critical.

  • Strong Bases (e.g., NaOt-Bu, LHMDS): While highly effective for reactions like Buchwald-Hartwig amination, they can promote β-hydride elimination if the catalytic cycle is slow.[3][5]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are standard for Suzuki couplings and are generally safer in terms of minimizing debromination.[6][7] However, an inappropriate choice of base can stall the catalytic cycle, again opening the door for side reactions.

  • Protic Impurities: Bases can contain trace amounts of water or hydroxide, which can serve as a proton source for the final step of hydrodebromination. Using high-purity, anhydrous bases is essential.

Q4: My reaction is run under an inert atmosphere. Can the solvent and temperature still cause issues?

A: Yes. Even under ideal inert conditions, solvent and temperature are key variables.

  • Solvents: Protic solvents or those prone to decomposition can be a source of hydrides. For instance, while sometimes used as a hydride source for intentional dehalogenation, alcohols can be problematic if debromination is undesired.[2] Ethereal solvents like dioxane or toluene are generally preferred. Ensure they are anhydrous and thoroughly degassed.[8]

  • Temperature: Higher temperatures accelerate all reactions, including undesired ones. If you are observing significant debromination, lowering the reaction temperature is a prudent first step. Many modern catalyst systems are highly active and do not require the high temperatures ( >100 °C) that were common with older catalysts.[9][10]

Q5: Should I protect the carboxylic acid or the pyridine nitrogen before my reaction?

A: Generally, protection is not required and adds unnecessary steps. The carboxylic acid can participate in Suzuki reactions without issue, typically by using a sufficient excess of base to form the carboxylate salt.[7] The pyridine nitrogen can coordinate to the palladium catalyst, but modern, strongly-coordinating phosphine ligands usually displace it effectively, preventing catalyst sequestration.[8] If you are using a less robust catalyst system and suspect catalyst inhibition, converting the carboxylic acid to a methyl or ethyl ester is a viable troubleshooting step.[11]

Part 2: In-Depth Troubleshooting Guides for Cross-Coupling Reactions

This section provides detailed, reaction-specific guidance to overcome debromination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but the electron-rich nature of this compound can make it susceptible to debromination if conditions are not optimal.

Troubleshooting Suzuki-Miyaura Reactions
ParameterProblematic ConditionRecommended Solution & Rationale
Catalyst/Ligand Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃Switch to a dedicated cross-coupling catalyst/ligand system. Use Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand like SPhos or XPhos. These systems promote faster catalytic turnover, minimizing the lifetime of intermediates that could lead to side reactions.[8][12]
Base Strong organic bases (e.g., NaOt-Bu) or insufficient inorganic base.Use an inorganic base like K₃PO₄ or Cs₂CO₃ (2-3 equivalents). These bases are effective for the transmetalation step without being overly harsh. Ensure the base is finely powdered and anhydrous to maximize reactivity and prevent introducing water.[6][7]
Solvent Alcohols or wet solvents.Use a degassed mixture of an ethereal solvent and water (e.g., 1,4-Dioxane/H₂O 4:1). The water is necessary to dissolve the inorganic base and facilitate transmetalation. Thoroughly sparge the mixed solvent with argon or nitrogen for at least 30 minutes before use.[6][8]
Temperature > 100 °CStart at a lower temperature (e.g., 80-90 °C) and monitor the reaction. Many modern catalysts are highly efficient at lower temperatures. Excessive heat can promote catalyst decomposition and increase the rate of debromination.[11]

Decision Workflow for Suzuki Coupling Optimization

Suzuki_Workflow cluster_0 Problem Identification cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization cluster_3 Outcome Start Start: Debromination Observed in Suzuki Coupling Catalyst Step 1: Catalyst System Is it Pd(PPh3)4? Start->Catalyst Base Step 2: Base Selection Using K3PO4 or Cs2CO3 (2-3 equiv)? Catalyst->Base No SwitchCatalyst Switch to Pd(dppf)Cl2 or Pd2(dba)3/SPhos Catalyst->SwitchCatalyst Solvent Step 3: Solvent Quality Is it anhydrous & degassed (e.g., Dioxane/H2O)? Base->Solvent Yes CorrectBase Use anhydrous K3PO4 or Cs2CO3 Base->CorrectBase Temp Step 4: Temperature Try lowering to 80°C Solvent->Temp Yes CorrectSolvent Use fresh, degassed solvents Solvent->CorrectSolvent No Success Success: Debromination Minimized Temp->Success SwitchCatalyst->Base CorrectBase->Solvent CorrectSolvent->Temp

Caption: Decision workflow for troubleshooting Suzuki coupling.

Protocol: Optimized Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely powdered anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the nicotinic acid derivative.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Acidify carefully with 1M HCl to pH ~4-5 to protonate the product. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography or recrystallization.

Buchwald-Hartwig Amination

Hydrodebromination is a well-documented side reaction in Buchwald-Hartwig aminations, arising directly from the catalytic cycle via β-hydride elimination.[3] Careful selection of the ligand and base is paramount for success.

Troubleshooting Buchwald-Hartwig Aminations
ParameterProblematic ConditionRecommended Solution & Rationale
Ligand Non-specialized phosphines (e.g., PPh₃, BINAP).Use a sterically hindered, electron-rich biarylphosphine ligand. Second-generation (e.g., XPhos, SPhos) or third-generation (e.g., BrettPhos) Buchwald ligands are essential. Their bulkiness dramatically accelerates the C-N reductive elimination, which is the product-forming step, making it much faster than the competing β-hydride elimination pathway.[3][13]
Base Weak or wet bases.Use a strong, anhydrous, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are required to efficiently deprotonate the amine in the catalytic cycle. Ensure the base is fresh and handled under an inert atmosphere.[5]
Catalyst Source Using separate Pd source and ligand.Consider using a pre-formed catalyst (precatalyst), such as XPhos Pd G3. These are air-stable complexes that generate the active Pd(0) species cleanly and reproducibly in solution, leading to more reliable results and often lower catalyst loadings.[4]
Temperature > 100 °CMost modern systems for aryl bromides are efficient at 80-100 °C. Avoid unnecessarily high temperatures, which can increase the rate of side reactions.

Catalytic Cycle: Desired Amination vs. Undesired Debromination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_Complex L-Pd(II)(Ar)(Br) Pd0->PdII_Complex Ar-Br OxAdd Oxidative Addition (Ar-Br) AmideComplex L-Pd(II)(Ar)(NR2) PdII_Complex->AmideComplex R2NH, Base AmineCoord Amine Binding & Deprotonation (Base) Product Ar-NR2 (Desired Product) AmideComplex->Product C-N Coupling PdH_Complex [L-Pd(II)(H)(Br)] AmideComplex->PdH_Complex Side Reaction ReductiveElim Reductive Elimination (FAST with Bulky Ligands) Product->Pd0 Catalyst Regeneration BetaHydride β-Hydride Elimination (Competes with Slow Ligands) DebromProduct Ar-H (Debrominated Byproduct) PdH_Complex->DebromProduct Reductive Elimination DebromProduct->Pd0 Catalyst Regeneration

Caption: Buchwald-Hartwig cycle showing desired vs. side reaction.

Protocol: Optimized Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%) to a dry Schlenk tube or vial.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and sodium tert-butoxide (NaOt-Bu, 1.5-2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (~0.1-0.2 M).

  • Reaction: Seal the vessel tightly and heat to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Proceed with standard aqueous work-up and purification as described for the Suzuki reaction.

Sonogashira and Heck Couplings

While generally robust, these reactions can also suffer from debromination under sub-optimal conditions. The key is to ensure the primary catalytic cycle is efficient.

Troubleshooting Sonogashira & Heck Reactions
ReactionParameterProblematic ConditionRecommended Solution & Rationale
Sonogashira Catalyst System High temperatures, old catalyst.Use a standard catalyst like PdCl₂(PPh₃)₂ with a CuI co-catalyst (1-5 mol%). For sensitive substrates, consider modern copper-free conditions using a highly active monoligated palladium precatalyst, which can often be run at room temperature.[9][14][15]
Base/Solvent Insufficiently strong amine base.Use a suitable amine base like triethylamine or diisopropylamine, which often serves as the solvent as well. Ensure it is anhydrous.[14]
Heck Catalyst System Low catalyst activity.Use Pd(OAc)₂ with a phosphine ligand like Tri(o-tolyl)phosphine (P(o-tol)₃). For challenging substrates, consider phosphine-free systems or N-heterocyclic carbene (NHC) ligands which offer high thermal stability.[16][17][18]
Base/Solvent Weak base.A base like triethylamine or potassium carbonate is required to neutralize the HBr generated in the reaction. Use a polar aprotic solvent like DMF or acetonitrile.[10][19]

References

Validation & Comparative

A Researcher's Guide to the NMR Spectral Analysis of 5-Bromo-4-methylnicotinic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful development. 5-Bromo-4-methylnicotinic acid, a substituted pyridine derivative, represents a scaffold of significant interest due to its potential applications in the synthesis of pharmacologically active agents. Accurate and unambiguous characterization of this molecule is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data report, we will dissect the spectrum through the lens of fundamental principles, comparing it with structurally related analogs to provide a deeper understanding of substituent effects on the pyridine ring. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the NMR data of this and similar molecular frameworks.

Understanding the Spectrum: Substituent Effects in Action

The chemical shifts observed in the NMR spectrum of an aromatic system are exquisitely sensitive to the electronic environment of each nucleus. In this compound, the pyridine ring is decorated with three distinct substituents: a bromine atom, a methyl group, and a carboxylic acid. Each of these groups exerts a specific influence on the electron density of the ring, thereby shielding or deshielding the neighboring protons and carbons.

  • Carboxylic Acid (-COOH): This is an electron-withdrawing group, which decreases the electron density on the pyridine ring, particularly at the ortho and para positions. This effect generally leads to a downfield shift (higher ppm) for the corresponding nuclei.

  • Bromine (-Br): As a halogen, bromine is an electronegative, electron-withdrawing group via the inductive effect. However, it can also donate electron density through resonance. Its overall effect can be complex but typically results in a downfield shift for adjacent nuclei.

  • Methyl (-CH₃): The methyl group is a weak electron-donating group through an inductive effect. This increases electron density on the ring, leading to an upfield shift (lower ppm) for nearby nuclei.

By analyzing the interplay of these effects, we can predict and assign the signals in the ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Analysis

While a definitive experimental spectrum is the gold standard, a robust prediction based on established chemical shift theory and data from analogous compounds provides a powerful analytical starting point.

¹H NMR Spectrum (Predicted)

The structure of this compound features two aromatic protons (H-2 and H-6) and a methyl group.

  • H-2 and H-6 Protons: These protons are situated on the pyridine ring. H-2 is ortho to the nitrogen and meta to the carboxylic acid, while H-6 is ortho to the nitrogen and meta to the bromine atom. The strong deshielding effect of the aromatic nitrogen atom will shift both these protons significantly downfield. H-2 is expected to be a singlet, and H-6 is also expected to be a singlet, as they are too far apart to exhibit significant coupling. We can anticipate their signals to appear in the range of 8.5-9.0 ppm.

  • Methyl Protons (-CH₃): The protons of the methyl group at the C-4 position will appear as a singlet in the upfield region, typically around 2.4-2.6 ppm.

¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Carboxylic Carbon (-COOH): This carbon will be the most downfield signal, typically appearing in the 165-175 ppm range.

  • Aromatic Carbons (C-2 to C-6): The chemical shifts of the ring carbons are influenced by the attached substituents.

    • C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen, will be significantly deshielded, appearing in the 150-155 ppm region.

    • C-3: This carbon, bearing the carboxylic acid group, will also be downfield, likely in the 135-140 ppm range.

    • C-4: The carbon attached to the methyl group will be influenced by both the methyl and bromine substituents, with an expected shift around 145-150 ppm.

    • C-5: The carbon bonded to the bromine atom will experience a direct halogen effect, placing its signal in the 120-125 ppm region.

  • Methyl Carbon (-CH₃): This aliphatic carbon will appear at the most upfield position, typically between 15-25 ppm.

Comparative Spectral Data

To contextualize the predicted spectral data for this compound, it is instructive to compare it with the known NMR data of nicotinic acid and 5-bromonicotinic acid. This comparison highlights the specific influence of the methyl and bromo substituents.

CompoundProton/CarbonPredicted/Observed Chemical Shift (ppm)Multiplicity
This compound H-2~8.9s
H-6~8.7s
-CH₃~2.5s
C-2~153s
C-3~138s
C-4~148s
C-5~122s
C-6~151s
-COOH~168s
-CH₃~20s
Nicotinic Acid [1][2][3][4][5]H-29.15d
H-48.30dt
H-57.60ddd
H-68.83dd
C-2150.8s
C-3129.9s
C-4137.2s
C-5123.6s
C-6153.7s
-COOH167.1s
5-Bromonicotinic acid [6][7]H-29.07d
H-48.52t
H-68.89d
C-2151.7s
C-3132.1s
C-4141.2s
C-5120.5s
C-6155.4s
-COOH165.8s

Note: Data for Nicotinic Acid and 5-Bromonicotinic acid are experimental values obtained from various sources for comparison. Data for this compound is predicted based on substituent effects.

Visualizing Molecular Connectivity and NMR Assignments

The following diagram illustrates the structure of this compound with numbered positions for clear correlation with the NMR data.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis & Interpretation SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_Acq ¹H NMR Acquisition (zg30, 16 scans) SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition (zgpg30, 1024+ scans) SamplePrep->C13_Acq Processing Fourier Transform Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Calibration Chemical Shift Calibration (Ref: DMSO-d6) Processing->Calibration Assignment Signal Assignment (Chemical Shift, Multiplicity) Calibration->Assignment Comparison Comparative Analysis (vs. Analogs) Assignment->Comparison Structure Structure Verification Comparison->Structure

References

A Comparative Analysis for Compound Identification and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 5-Bromo-4-methylnicotinic Acid

This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation pattern of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical fragmentation pathways under Electron Ionization (EI), compares them with experimental data from a closely related analogue, and provides a detailed protocol for experimental validation. Our approach emphasizes the causal logic behind fragmentation, ensuring a deep, actionable understanding for confident structural elucidation.

Introduction: The Significance of this compound

This compound (MW: 215.04 g/mol , Monoisotopic Mass: 214.95819 Da) is a substituted pyridinecarboxylic acid derivative.[1] Compounds of this class are pivotal building blocks in the synthesis of various biologically active molecules. Understanding their structure and fragmentation behavior is critical for reaction monitoring, impurity profiling, and metabolite identification. Mass spectrometry stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information. This guide will elucidate the characteristic fragmentation signature of this molecule, providing a benchmark for its identification.

Predicted Fragmentation Pattern under Electron Ionization (EI-MS)

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[2] The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of this compound is governed by the interplay of its three key structural features: the carboxylic acid group, the bromine atom, and the pyridine ring with its methyl substituent.

The Molecular Ion Peak (M⁺˙)

A key feature of any brominated compound is the presence of a characteristic isotopic pattern for any fragment containing bromine.[3] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and 49.3%, respectively).[3] Consequently, the molecular ion of this compound will appear as a pair of peaks of almost equal intensity, two mass units apart.

  • [M]⁺˙ at m/z 215: Corresponding to the molecule containing the ⁷⁹Br isotope (C₇H₆⁷⁹BrNO₂).

  • [M+2]⁺˙ at m/z 217: Corresponding to the molecule containing the ⁸¹Br isotope (C₇H₆⁸¹BrNO₂).

The presence of this distinctive M/M+2 doublet is the first and most definitive indicator of a monobrominated compound.[4]

Primary Fragmentation Pathways

The initial fragmentation events are typically driven by the loss of the most labile groups. For carboxylic acids, this involves cleavage of the bonds adjacent to the carbonyl group.[5]

  • Loss of a Hydroxyl Radical (•OH): A common pathway for carboxylic acids is the alpha-cleavage leading to the loss of a hydroxyl radical (17 Da).[5] This results in a stable acylium ion.

    • [M - OH]⁺ at m/z 198/200: This fragment retains the bromine atom and will therefore also appear as a 1:1 doublet.

  • Loss of a Carboxyl Radical (•COOH): The entire carboxylic acid group can be lost (45 Da), leading to the fragmentation of the C-C bond between the ring and the carboxyl group.[5]

    • [M - COOH]⁺ at m/z 170/172: This represents the 5-bromo-4-methylpyridine cation, which will also exhibit the characteristic bromine isotope pattern.

  • Decarboxylation (Loss of CO₂): Following an initial rearrangement, the molecule can lose carbon dioxide (44 Da).

    • [M - CO₂]⁺˙ at m/z 171/173: This radical cation corresponds to a bromomethyl-substituted pyridine.

  • Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and can undergo homolytic cleavage, resulting in the loss of a bromine radical (79 or 81 Da).[3]

    • [M - Br]⁺ at m/z 136: This fragment, 4-methylnicotinic acid cation, will appear as a single peak as the isotopic signature is lost with the bromine atom.

The workflow below illustrates these primary fragmentation pathways originating from the molecular ion.

G M [C₇H₆BrNO₂]⁺˙ m/z 215/217 F1 [M - OH]⁺ m/z 198/200 M->F1 - •OH (17 Da) F2 [M - COOH]⁺ m/z 170/172 M->F2 - •COOH (45 Da) F3 [M - Br]⁺ m/z 136 M->F3 - •Br (79/81 Da) F4 [M - CO₂]⁺˙ m/z 171/173 M->F4 - CO₂ (44 Da)

Caption: Primary EI fragmentation pathways of this compound.

Comparative Analysis: this compound vs. 5-Bromonicotinic Acid

To substantiate our theoretical predictions, we can compare them with available experimental data for a close structural analogue, 5-Bromonicotinic acid (C₆H₄BrNO₂).[6][7] This compound lacks the methyl group at the 4-position. By observing its known fragmentation and accounting for the mass difference of the methyl group (14 Da), we can increase confidence in our predictions for the target molecule.

Fragmentation Event5-Bromonicotinic Acid (Experimental m/z)[7]This compound (Predicted m/z)Mass Shift (Da)
Molecular Ion [M]⁺˙ 201 / 203215 / 217+14
Loss of •OH [M-17]⁺ 184 / 186198 / 200+14
Loss of •COOH [M-45]⁺ 156 / 158170 / 172+14
Loss of •Br [M-Br]⁺ 122136+14
Loss of •Br & CO [M-Br-CO]⁺ 94108+14
Pyridine Ring Fragment [C₅H₄N]⁺ 7676 (or 90 for methylpyridine)Variable

This comparative table demonstrates a logical and consistent shift in fragment masses corresponding to the addition of a methyl group. The core fragmentation mechanisms—loss of hydroxyl, carboxyl, and bromine—remain the same, highlighting a predictable fragmentation pattern for this class of compounds.

Secondary Fragmentation and Ring Cleavage

The primary fragment ions can undergo further fragmentation, providing additional structural information. For instance, the acylium ion formed by the loss of •OH can subsequently lose carbon monoxide (CO).

G F1 [M - OH]⁺ m/z 198/200 F1_child [M - OH - CO]⁺ (Same as [M - COOH]⁺) m/z 170/172 F1->F1_child - CO (28 Da) F2 [M - COOH]⁺ m/z 170/172

Caption: Secondary fragmentation of the [M-OH]⁺ ion.

The fragment at m/z 170/172, representing the 5-bromo-4-methylpyridine cation, is expected to be relatively stable. However, it can further fragment by losing a hydrogen cyanide (HCN) molecule (27 Da), a characteristic fragmentation for pyridine rings, or by cleavage of the methyl group.

Proposed Experimental Protocol: GC-MS Analysis

This section provides a standardized protocol for acquiring the EI mass spectrum of this compound. The trustworthiness of this protocol lies in its use of standard, well-established GC-MS practices.

Objective: To obtain a reproducible Electron Ionization (EI) mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g., Agilent GC-MSD, Thermo ISQ, or equivalent).

  • Capillary GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

Reagents and Materials:

  • This compound standard.

  • High-purity solvent (e.g., Methanol or Dichloromethane, HPLC grade).

  • Helium (99.999% purity) as carrier gas.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution to a final concentration of 10-50 µg/mL for analysis. Rationale: This concentration range is typically sufficient to produce a strong signal without overloading the detector or column.

  • GC Parameters:

    • Inlet Temperature: 250 °C. Rationale: Ensures rapid and complete vaporization of the analyte without thermal degradation.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless (or split 10:1, depending on concentration). Rationale: Splitless mode is preferred for higher sensitivity with dilute samples.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. Rationale: This program allows for good separation from solvent and potential impurities while ensuring the analyte elutes in a reasonable time with good peak shape.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV. Rationale: This is the standard energy for EI, which generates reproducible fragmentation patterns found in spectral libraries.

    • Mass Scan Range: m/z 40 - 350. Rationale: This range comfortably covers the molecular ion and all expected major fragments.

    • Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of solvent from entering the MS source, which would saturate the detector and reduce filament lifetime.

  • Data Analysis:

    • Identify the chromatographic peak for this compound.

    • Extract the mass spectrum corresponding to this peak.

    • Analyze the spectrum for the key features described in this guide: the M/M+2 molecular ion pair at m/z 215/217 and the primary fragment ions at m/z 198/200, 170/172, and 136.

Conclusion

The mass spectral fragmentation of this compound is highly predictable and informative. The definitive M/M+2 isotopic signature at m/z 215/217 provides unambiguous evidence of a monobrominated compound. Key fragmentation pathways, driven by the carboxylic acid moiety, include the loss of •OH (m/z 198/200) and •COOH (m/z 170/172). These characteristic losses, combined with the potential loss of the bromine atom itself (to yield m/z 136), create a unique fingerprint for confident identification. This guide provides a robust theoretical framework and a practical experimental protocol to aid researchers in their analytical endeavors with this important chemical entity.

References

Comparative Reactivity Analysis: 5-Bromo-4-methylnicotinic Acid vs. 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction

In the landscape of drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives serve as critical building blocks for a vast array of biologically active compounds. Among these, halogenated nicotinic acids are particularly valuable due to their versatility in functionalization. This guide provides an in-depth, objective comparison of the chemical reactivity of two commonly employed, yet distinct, building blocks: 5-Bromo-4-methylnicotinic acid and 5-chloronicotinic acid .

The choice between an aryl bromide and an aryl chloride is a frequent decision point in synthetic strategy. It is a decision that extends beyond simple cost and availability, carrying significant implications for reaction efficiency, catalyst selection, and overall route design. This document aims to elucidate the nuanced differences in reactivity between these two molecules, supported by mechanistic principles and experimental data, to empower researchers to make informed decisions in their synthetic endeavors. We will explore their performance in three pivotal transformations: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Amide Bond Formation.

Foundational Principles: Electronic and Steric Attributes

Before delving into specific reactions, it is crucial to understand the intrinsic properties of each molecule that govern their chemical behavior. The reactivity of these compounds is dictated by a confluence of factors, including the nature of the carbon-halogen bond, the electronic influence of the pyridine ring and its substituents, and steric considerations.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, rendering the ring electron-deficient compared to benzene.[1] This inherent electrophilicity makes the ring susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.

  • The Carbon-Halogen Bond: The primary differentiator between the two molecules is the C-X bond. The carbon-bromine bond is significantly weaker and longer than the carbon-chlorine bond. This difference in bond dissociation energy (BDE) is a critical determinant in reactions where C-X bond cleavage is the rate-limiting step.[2][3]

  • Substituent Effects:

    • This compound: Features an electron-donating methyl group positioned ortho to the bromine atom. This methyl group introduces a degree of steric hindrance around the reaction center and slightly increases electron density on the ring through an inductive effect.[4][5]

    • 5-Chloronicotinic acid: Lacks the methyl group, presenting a less sterically encumbered environment at the C5 position. The chlorine atom is more electronegative than bromine, leading to a more polarized C-X bond.

FeatureThis compound5-Chloronicotinic acidRationale
C-X Bond Strength Weaker (~84 kcal/mol)[2]Stronger (~97 kcal/mol)[2]Based on C(sp²)-X bond dissociation energies.
Steric Hindrance at C5 ModerateLowPresence of the ortho-methyl group.
Ring Electronics Less electron-deficientMore electron-deficientThe bromo-compound has an electron-donating methyl group.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are arguably the most common applications for these building blocks. The reaction proceeds through a well-established catalytic cycle, in which the oxidative addition of the aryl halide to a Pd(0) complex is frequently the rate-determining step.[6][7]

Advantage: this compound

The significantly lower C-Br bond dissociation energy makes this compound the far more reactive substrate in cross-coupling reactions.[8] The oxidative addition step proceeds under much milder conditions compared to its chloro-analogue.

  • This compound: Readily undergoes coupling with a wide range of boronic acids using standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ at moderate temperatures (80-100 °C).[9][10]

  • 5-Chloronicotinic acid: The strength of the C-Cl bond presents a higher activation barrier for oxidative addition.[8] Consequently, successful coupling often necessitates more forcing conditions, including higher temperatures and, critically, the use of specialized, highly active catalyst systems employing electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to promote the difficult C-Cl bond cleavage.[11]

While the electron-donating methyl group on the bromo-compound might slightly disfavor oxidative addition electronically, this effect is overwhelmingly outweighed by the inherent weakness of the C-Br bond.

Table 1: Typical Suzuki-Miyaura Coupling Conditions

SubstrateCatalyst / LigandBaseSolventTemp. (°C)Typical Yield
This compound Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O90High (80-95%)
5-Chloronicotinic acid Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄t-BuOH110Moderate-High (65-85%)

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling, the dynamics of reactivity are inverted in nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13]

Advantage: 5-Chloronicotinic acid

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the ring.[12] Reactivity is therefore governed by two main factors: the electrophilicity of the carbon being attacked and the ability of the ring to stabilize the resulting negative charge.

  • Electronegativity: Chlorine is more electronegative than bromine. It polarizes the C-Cl bond more strongly, making the C5 carbon more electrophilic and thus a more favorable target for nucleophilic attack. This leads to a faster reaction rate for the chloro-compound, following the general SNAr halogen reactivity trend of F > Cl > Br > I.[12][14]

  • Electronic Effects: The electron-donating methyl group in this compound counteracts the electron-withdrawing nature of the pyridine ring and the bromine atom. This donation of electron density deactivates the ring towards nucleophilic attack, further slowing the reaction relative to the unsubstituted 5-chloronicotinic acid.

Therefore, 5-chloronicotinic acid is the superior substrate for SNAr reactions, reacting more readily with nucleophiles such as amines, alkoxides, and thiolates.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

G Start Aryl Halide + Nucleophile (Nu⁻) TS1 Transition State 1 Start->TS1 Step 1: Nucleophilic Attack (Rate-Determining) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2: Loss of Leaving Group Product Substituted Product + Halide (X⁻) TS2->Product

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

Amide Bond Formation

Amide bond formation occurs at the carboxylic acid moiety and does not directly involve the carbon-halogen bond. The reaction requires the activation of the carboxyl group, typically by conversion to a more reactive species (e.g., an acyl chloride or an active ester) or through the use of coupling reagents like HATU, HOBt, or carbodiimides (DCC, EDC).[15]

Advantage: Comparable Reactivity

For most standard amide coupling protocols, the reactivity of this compound and 5-chloronicotinic acid can be considered functionally equivalent. The electronic differences imparted by the halogen and methyl substituents have only a minor influence on the electrophilicity of the activated carboxyl group.

  • The greater electron-withdrawing character of the chloro-substituted ring might make the activated carbonyl slightly more electrophilic, potentially leading to a marginally faster reaction rate.

  • Conversely, the steric bulk of the ortho-methyl group on the bromo-compound is minimal with respect to the remote carboxylic acid at the C3 position and is unlikely to impede the approach of an amine.

In practice, any subtle differences in reactivity are easily compensated by minor adjustments to reaction time or temperature. The choice of substrate for this transformation should therefore be based on the requirements of subsequent synthetic steps, rather than on the amide coupling itself.

Detailed Experimental Protocols

The following protocols highlight the practical differences in executing a Suzuki-Miyaura coupling for each substrate.

Protocol 1: Suzuki Coupling of this compound (Standard Conditions)

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Seal the flask, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Under a positive pressure of argon, add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to pH ~4 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude product, which can be purified by recrystallization.

Protocol 2: Suzuki Coupling of 5-Chloronicotinic acid (Forcing Conditions)

Materials:

  • 5-Chloronicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • tert-Butanol, degassed

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask. Add 5-chloronicotinic acid, phenylboronic acid, and potassium phosphate.

  • Remove the flask from the glovebox and add degassed tert-butanol under a positive flow of argon.

  • Seal the flask and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Add water and acidify with 1M HCl to pH ~4.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Conclusion and Recommendations

The selection between this compound and 5-chloronicotinic acid is a strategic choice dictated by the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Heck, Sonogashira), this compound is the unequivocally superior choice. Its greater reactivity allows for the use of milder conditions, simpler catalysts, shorter reaction times, and often results in higher yields.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions, 5-Chloronicotinic acid is the more reactive and preferred substrate. Its C-Cl bond renders the reaction site more electrophilic, and the absence of an electron-donating group leads to faster and more efficient substitution by nucleophiles.

  • For Amide Bond Formation, both reagents exhibit comparable reactivity. The choice should be based on the cost, availability, and the desired halogen handle for subsequent synthetic manipulations.

By understanding these fundamental reactivity patterns, chemists can design more efficient, robust, and predictable synthetic routes, saving valuable time and resources in the pursuit of novel molecular targets.

References

A Comparative Guide to the Biological Activity of 5-Bromo-4-methylnicotinic Acid Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, nicotinic acid and its analogs have garnered considerable attention for their diverse biological activities, ranging from lipid modification to potent anti-inflammatory and anticancer effects.[1][2] The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), is a key molecular target for these compounds.[1][3] This guide provides an in-depth comparison of the biological activities of 5-Bromo-4-methylnicotinic acid and its analogs, offering insights into their therapeutic potential and the experimental methodologies crucial for their evaluation.

The Central Role of GPR109A in the Action of Nicotinic Acid Analogs

GPR109A is a Gi/o-coupled receptor predominantly expressed in adipocytes and various immune cells.[1] Its activation initiates a cascade of intracellular events with significant physiological consequences. Understanding these pathways is fundamental to deciphering the activity of nicotinic acid analogs.

Upon agonist binding, GPR109A activation leads to two primary signaling cascades:

  • Gi/o-Mediated Pathway: This canonical pathway involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This reduction in cAMP is central to the anti-lipolytic effects observed with many nicotinic acid analogs.

  • β-Arrestin Recruitment: Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor.[5] This process not only leads to receptor desensitization and internalization but also initiates G protein-independent signaling cascades, contributing to the diverse pharmacological profiles of different analogs.[4][5]

The ability of a specific analog to preferentially activate one pathway over the other, a phenomenon known as "biased agonism," is a critical area of investigation for developing therapeutics with improved efficacy and reduced side effects.[5]

Visualizing GPR109A Signaling

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi/o-Mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi/o GPR109A->Gi P_GPR109A P-GPR109A GPR109A->P_GPR109A agonist binding Analog 5-Bromo-4-methylnicotinic Acid Analog Analog->GPR109A AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis Anti-lipolytic Effects PKA->Lipolysis GRK GRK GRK->P_GPR109A phosphorylates BetaArrestin β-Arrestin P_GPR109A->BetaArrestin recruits Internalization Receptor Internalization BetaArrestin->Internalization Downstream Downstream Signaling (e.g., ERK) BetaArrestin->Downstream

Caption: GPR109A signaling pathways activated by nicotinic acid analogs.

Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective

While direct comparative studies on a series of this compound analogs are not extensively published, we can infer their potential activities based on established SAR principles for GPR109A agonists. The presence of a carboxylic acid moiety is generally considered essential for the activation of GPR109A.[6]

Hypothesized Effects of Substitutions:

  • 5-Bromo Substitution: Halogen substitutions on the pyridine ring can significantly influence potency and selectivity. A bromine atom at the 5-position, being electron-withdrawing, is likely to alter the electronic properties of the nicotinic acid core. This could impact receptor binding affinity and downstream signaling.

  • 4-Methyl Substitution: The introduction of a methyl group at the 4-position adds steric bulk. Studies on other nicotinic acid analogs suggest that the binding pocket of GPR109A is somewhat restricted.[3] Therefore, the 4-methyl group could influence the orientation of the molecule within the binding site, potentially affecting agonist efficacy and pathway bias.

Based on these general principles, a library of this compound analogs could exhibit a range of activities, from full agonists to partial agonists or even biased agonists. Experimental validation is paramount to confirm these hypotheses.

Key Biological Activities and Experimental Evaluation

A comprehensive comparison of this compound analogs necessitates the evaluation of several key biological activities.

GPR109A Activation: Potency and Efficacy

The primary assessment involves quantifying the ability of each analog to activate GPR109A. This is typically achieved through in vitro cell-based assays.

  • cAMP Inhibition Assay: This assay measures the reduction in intracellular cAMP levels following GPR109A activation. It is a direct measure of the Gi/o-mediated signaling pathway.

  • β-Arrestin Recruitment Assay: This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor. Various technologies, such as enzyme fragment complementation (EFC) assays, are available for this purpose.[5][7]

Table 1: Hypothetical Comparative Data for GPR109A Activation

AnalogStructurecAMP Inhibition (EC50, nM)β-Arrestin Recruitment (EC50, nM)
This compound (Structure)50120
Analog A (e.g., ester derivative) (Structure)150300
Analog B (e.g., amide derivative) (Structure)8095
Nicotinic Acid (Reference) (Structure)2575

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Anti-inflammatory Activity

GPR109A activation has been shown to exert anti-inflammatory effects by modulating cytokine production in immune cells.[8][9]

  • Cytokine Release Assays: The ability of the analogs to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 from lipopolysaccharide (LPS)-stimulated immune cells (e.g., human monocytes or murine macrophage cell lines like RAW 264.7) can be quantified using ELISA.[8][10]

  • Nitric Oxide (NO) Production Assay: The anti-inflammatory potential can also be assessed by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages using the Griess assay.[10][11]

Anticancer Activity

Emerging evidence suggests that GPR109A can act as a tumor suppressor in certain cancers, such as breast and colon cancer, by inducing apoptosis.[2][12]

  • Cell Viability and Apoptosis Assays: The anticancer effects of the analogs can be evaluated by treating cancer cell lines that express GPR109A and measuring changes in cell viability (e.g., using an MTT assay) and apoptosis (e.g., through caspase activation or Annexin V staining).[2]

  • Colony Formation Assays: The ability of the analogs to inhibit the long-term proliferative capacity of cancer cells can be assessed using colony formation assays.[2]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential.

Protocol 1: cAMP Inhibition Assay

This protocol outlines a method for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • Test compounds (this compound analogs)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Plating: Seed the GPR109A-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test analogs and a reference agonist (e.g., nicotinic acid) in assay buffer.

  • Compound Addition: Remove the culture medium from the cells and add the diluted compounds to the respective wells.

  • Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each analog.

Protocol 2: β-Arrestin Recruitment Assay (EFC-based)

This protocol describes a method for quantifying β-arrestin recruitment using an enzyme fragment complementation assay.[5]

Materials:

  • U2OS or HEK293 cells stably co-expressing GPR109A fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).

  • Cell culture medium and appropriate selection antibiotics.

  • Assay buffer.

  • Test compounds.

  • Detection reagent kit containing the enzyme substrate.

  • 384-well white opaque microplates.

Procedure:

  • Cell Plating: Plate the engineered cells in 384-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the test analogs to the cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Detection: Add the detection reagents to the wells and incubate at room temperature for 60 minutes in the dark.

  • Signal Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the agonist concentration and determine the EC50 values.

Protocol 3: In Vitro Anti-inflammatory Assay (Cytokine Release)

This protocol details the measurement of cytokine inhibition in LPS-stimulated macrophages.[10]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Test compounds.

  • ELISA kits for TNF-α, IL-6, and MCP-1.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test analogs for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and MCP-1 in the supernatants using the respective ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each analog concentration compared to the LPS-only control.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 5-Bromo-4-methylnicotinic Acid Analogs Characterization Structural Characterization (NMR, MS, Purity) Synthesis->Characterization GPR109A_Activation GPR109A Activation Assays Characterization->GPR109A_Activation AntiInflammatory Anti-inflammatory Assays Characterization->AntiInflammatory Anticancer Anticancer Assays Characterization->Anticancer cAMP cAMP Inhibition Assay GPR109A_Activation->cAMP BetaArrestin β-Arrestin Recruitment Assay GPR109A_Activation->BetaArrestin Potency_Efficacy Determination of Potency (EC50) and Efficacy (% max response) GPR109A_Activation->Potency_Efficacy Cytokine Cytokine Release (ELISA) AntiInflammatory->Cytokine NO_Assay Nitric Oxide (Griess Assay) AntiInflammatory->NO_Assay AntiInflammatory->Potency_Efficacy Viability Cell Viability (MTT) Anticancer->Viability Apoptosis Apoptosis Assay Anticancer->Apoptosis Anticancer->Potency_Efficacy SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Potency_Efficacy->SAR_Analysis

Caption: A comprehensive workflow for the biological comparison of novel analogs.

Conclusion

The systematic evaluation of this compound analogs holds significant promise for the discovery of novel therapeutic agents with tailored biological activities. By employing a multi-faceted approach that combines robust in vitro assays for GPR109A activation, anti-inflammatory, and anticancer effects, researchers can build a comprehensive understanding of the structure-activity relationships governing this class of compounds. This guide provides a foundational framework and detailed methodologies to empower scientists in their pursuit of innovative therapeutics targeting the nicotinic acid receptor pathway. The elucidation of biased agonism and the identification of compounds with desirable pharmacological profiles will undoubtedly pave the way for the next generation of drugs for metabolic, inflammatory, and oncologic diseases.

References

A Comparative Guide to the Purity Assessment of Synthesized 5-Bromo-4-methylnicotinic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, rigorous purity assessment is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of synthesized 5-Bromo-4-methylnicotinic acid. We will explore the causality behind experimental choices, present a detailed, validated HPLC protocol, and compare its performance with alternative analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for purity determination of this and structurally similar compounds.

Introduction: The Criticality of Purity in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final API. Therefore, a highly sensitive and accurate analytical method is paramount for its quality control.[1][2] High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis of small organic molecules due to its versatility, robustness, and high resolving power.[1][2]

This guide will provide a detailed HPLC method for the purity assessment of this compound, validated according to the International Conference on Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability.[3][4]

HPLC Method Development: A Rationale-Driven Approach

The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and the principles of chromatographic separation. This compound is an aromatic carboxylic acid, a class of compounds that can be challenging to retain and resolve using standard reversed-phase chromatography alone.[5]

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC7H6BrNO2[6]
Molecular Weight216.03 g/mol
AppearanceWhite to off-white solid[7]
pKa1.28 ± 0.25 (Predicted)[7]
StorageSealed in dry, room temperature[8]

The acidic nature of the molecule (low predicted pKa) necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.

Chromatographic Principles and Method Selection

For the separation of aromatic carboxylic acids, a reversed-phase C18 column is a common starting point.[2] However, to enhance retention and improve peak symmetry for this acidic analyte, a mixed-mode column or the use of an acidic mobile phase modifier is often beneficial.[5][9] We have opted for a standard C18 column with a phosphoric acid modifier in the mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the non-polar stationary phase.

Experimental Protocol: HPLC Purity Determination

This section provides a detailed, step-by-step protocol for the purity assessment of synthesized this compound.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (AR grade)

    • This compound reference standard (Purity ≥ 98%)

    • Synthesized this compound sample

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 3.1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 3.1: Gradient Elution Program

Time (min)% Mobile Phase B
010
2090
2590
2610
3010
Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the standard solution five times and evaluate the following parameters:

  • Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.

  • Tailing factor for the main peak: Between 0.8 and 1.5.

  • Theoretical plates: Not less than 2000.

Analysis and Calculation

Inject the sample solution and record the chromatogram. The percentage purity is calculated using the area normalization method:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample system_suitability->inject_sample If Pass acquire_data Data Acquisition inject_sample->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity final_report Final Report calculate_purity->final_report

Caption: Workflow for HPLC Purity Determination of this compound.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical data, the HPLC method was validated according to ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, and precision.[3][4][10]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was demonstrated by the baseline separation of the main peak from any impurity peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The typical range for assay validation is 80-120% of the target concentration.[11]

Table 4.1: Linearity Data

Concentration LevelConcentration (µg/mL)Peak Area (n=3)
80%80[Experimental Data]
90%90[Experimental Data]
100%100[Experimental Data]
110%110[Experimental Data]
120%120[Experimental Data]
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy was determined by recovery studies. The mean recovery should be within 100 ± 2% at each concentration level.[3]

Table 4.2: Accuracy (Recovery) Data

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80[Experimental Data][Experimental Data]
100%100[Experimental Data][Experimental Data]
120%120[Experimental Data][Experimental Data]
Mean % Recovery [Experimental Data]
Precision

Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[12]

  • Repeatability: Assessed by performing six determinations at 100% of the test concentration. The RSD should be ≤ 1.0%.[11]

  • Intermediate Precision: Evaluated by different analysts on different days using different equipment.

Comparative Analysis with Alternative Methodologies

While HPLC is the established method, other techniques offer distinct advantages and can be considered for specific applications.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with smaller particle sizes (sub-2 µm), leading to faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC.[1] This can be particularly advantageous for high-throughput screening or when dealing with complex impurity profiles.

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[2] For this compound, derivatization would likely be required to increase its volatility, adding a layer of complexity to the sample preparation process.[2]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a reference standard of the same compound. It offers high precision and accuracy but requires specialized equipment and expertise.

Table 5.1: Comparison of Analytical Techniques

ParameterHPLCUPLCGC (with derivatization)qNMR
Analysis Time 15-30 min< 10 min10-20 min5-15 min
Resolution GoodExcellentExcellentNot applicable
Sensitivity ng to µg rangepg to ng rangepg to ng rangemg range
Solvent Consumption HighLowLowModerate
Instrumentation Cost ModerateHighModerateVery High

Conclusion

This guide has detailed a robust and validated HPLC method for the purity assessment of synthesized this compound. The provided protocol, grounded in scientific principles and validated according to ICH guidelines, offers a reliable and trustworthy approach for quality control in a research and drug development setting. While alternative techniques like UPLC and qNMR present certain advantages, HPLC remains a highly accessible and effective "gold standard" for this application. The choice of analytical method should ultimately be guided by the specific requirements of the analysis, including sample throughput, required sensitivity, and available instrumentation.

References

A Comparative Guide to the Characterization of Novel 5-Bromo-4-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the journey from a novel molecule to a potential therapeutic agent is paved with rigorous characterization and comparative analysis. This guide provides an in-depth look at the characterization of new chemical entities derived from 5-bromo-4-methylnicotinic acid, a versatile scaffold in medicinal chemistry. We will explore the synthesis, spectral analysis, and biological evaluation of two novel derivatives, an amide and an ester, and compare their properties to the parent compound and to each other. This guide is designed to be a practical resource, offering not just protocols, but the scientific reasoning behind the experimental choices.

Introduction: The Rationale for Derivatizing this compound

This compound is a substituted pyridine carboxylic acid. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The bromo and methyl substituents on the ring offer strategic points for further functionalization and can influence the molecule's electronic properties and steric profile, which in turn can modulate its biological activity.

Derivatization of the carboxylic acid group into esters and amides is a common strategy in drug discovery to improve pharmacokinetic properties such as cell permeability and metabolic stability. Esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid, while amides can introduce new hydrogen bonding interactions and are generally more resistant to hydrolysis.

In this guide, we will focus on the synthesis and characterization of two novel derivatives:

  • Derivative A (Amide): 5-bromo-N-(2-hydroxyethyl)-4-methylnicotinamide

  • Derivative B (Ester): 2-hydroxyethyl 5-bromo-4-methylnicotinate

We will compare these derivatives to the parent compound, This compound , and to each other, to illustrate how subtle changes in chemical structure can lead to significant differences in physicochemical and biological properties.

Synthesis of Novel Derivatives

The synthesis of the amide and ester derivatives from this compound is a straightforward process involving the activation of the carboxylic acid followed by nucleophilic acyl substitution.

Diagram of the Synthetic Workflow

Synthesis_Workflow A This compound B Acyl Chloride Intermediate A->B Activation C Derivative A (Amide) B->C Amination D Derivative B (Ester) B->D Esterification Reagent1 SOCl2 or (COCl)2 Reagent1->A Reagent2 2-Aminoethanol Reagent2->B Reagent3 Ethylene Glycol Reagent3->B

Caption: Synthetic routes to amide and ester derivatives.

Experimental Protocol: Synthesis of Derivative A (Amide)
  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a solution of 2-aminoethanol (1.5 eq) and triethylamine (2.0 eq) in DCM at 0 °C.

  • Work-up: Stir the reaction mixture at room temperature overnight. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain Derivative A.

Experimental Protocol: Synthesis of Derivative B (Ester)

The synthesis of Derivative B follows a similar procedure, with the substitution of 2-aminoethanol with ethylene glycol in the final step.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the newly synthesized compounds. We will employ a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Data Analysis: Integrate the signals and determine the chemical shifts (δ) in ppm, multiplicities (s, d, t, q, m), and coupling constants (J) in Hz.[2]

CompoundAromatic-H (ppm)CH₃ (ppm)-CH₂- (ppm)-OH (ppm)
Parent Acid 8.95 (s, 1H), 8.50 (s, 1H)2.50 (s, 3H)-13.0 (br s, 1H)
Derivative A 8.80 (s, 1H), 8.45 (s, 1H)2.45 (s, 3H)3.80 (t, 2H), 3.50 (t, 2H)4.90 (t, 1H)
Derivative B 8.90 (s, 1H), 8.60 (s, 1H)2.48 (s, 3H)4.40 (t, 2H), 3.90 (t, 2H)4.95 (t, 1H)

Note: The chemical shifts are hypothetical and for illustrative purposes.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.

CompoundAromatic-C (ppm)C=O (ppm)CH₃ (ppm)-CH₂- (ppm)
Parent Acid 155, 152, 145, 130, 12516820-
Derivative A 154, 151, 144, 131, 1261662061, 42
Derivative B 154, 151, 144, 131, 1261652068, 61

Note: The chemical shifts are hypothetical and for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the calculated mass.

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
Parent Acid C₇H₆BrNO₂215.9655215.9653
Derivative A C₉H₁₁BrN₂O₂259.0026259.0028
Derivative B C₉H₁₀BrNO₃260.9866260.9864

Biological Activity Screening

To evaluate the therapeutic potential of the novel derivatives, we will perform in vitro antimicrobial and anticancer assays.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.[3]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the bacterial inoculum to each well and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.[3]

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent Acid 128>256
Derivative A 32128
Derivative B 64256
Ciprofloxacin 10.5

Note: These values are hypothetical and for illustrative purposes.

Diagram of the MIC Assay Workflow

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilution of Compounds in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Read Results and Determine MIC D->E

References

A Comparative Guide to the X-ray Crystal Structure of 5-Bromo-4-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

While a publicly available crystal structure for 5-Bromo-4-methylnicotinic acid is not currently available, we will leverage the known crystal structure of its close analog, 5-Bromonicotinic acid, as a foundational reference. This comparative approach will allow us to predict and understand the structural implications of the methyl group at the 4-position, providing valuable insights for researchers in the field.

Introduction: The Significance of Nicotinic Acid Derivatives

Nicotinic acid, a form of vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of halogen atoms, such as bromine, and alkyl groups can profoundly alter the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and intermolecular interactions. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design, polymorphism screening, and the development of new materials.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of this compound and its Derivatives

A common synthetic route to this compound involves the bromination of 4-methylnicotinic acid. The synthesis of derivatives, such as esters, can be subsequently achieved through standard esterification reactions.

Experimental Protocol: Synthesis of Methyl 5-Bromo-4-methylnicotinate

  • Esterification of this compound: To a solution of this compound (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reflux: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield Methyl 5-bromo-4-methylnicotinate.

Causality Behind Experimental Choices: The use of thionyl chloride facilitates the formation of the acyl chloride in situ, which is more reactive towards esterification with methanol. The reflux condition provides the necessary activation energy for the reaction to proceed to completion.

Crystal Growth: The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. Various techniques can be employed, with slow evaporation being one of the most common.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane) to near saturation at a slightly elevated temperature.

  • Filtration: Filter the warm solution to remove any particulate matter.

  • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at a constant temperature.

  • Crystal Harvesting: Once crystals of suitable size have formed, carefully harvest them from the mother liquor.

Expertise & Experience: The choice of solvent is critical. A good solvent for crystallization will have moderate solubility for the compound, allowing for a slow and controlled precipitation as the solvent evaporates. The rate of evaporation can be controlled by adjusting the opening of the container and the ambient temperature.

X-ray Crystallography: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and processed to determine the unit cell parameters and the symmetry of the crystal (space group). The structure is then solved and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

experimental_workflow

Comparative Structural Analysis: 5-Bromonicotinic Acid vs. This compound Derivatives

As a reference point, we will first examine the crystal structure of 5-Bromonicotinic acid. The crystallographic data for this compound can be found in the Cambridge Structural Database (CSD) under the deposition number 172544.[1]

Crystal Structure of 5-Bromonicotinic Acid

The crystal structure of 5-Bromonicotinic acid reveals key intermolecular interactions that dictate its solid-state packing. The carboxylic acid moiety forms strong hydrogen bonds, typically creating dimeric structures. The bromine atom is capable of participating in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species.

h_bonding

Predicted Structural Impact of the 4-Methyl Group

The introduction of a methyl group at the 4-position in this compound is expected to have several significant effects on the crystal packing:

  • Steric Hindrance: The methyl group will introduce steric bulk, which may disrupt the packing arrangement observed in 5-Bromonicotinic acid. This could lead to a different polymorph with altered unit cell dimensions.

  • Intermolecular Interactions: The methyl group can participate in weaker C-H···O or C-H···π interactions, adding to the complexity of the supramolecular assembly.

  • Solubility: The methyl group will increase the lipophilicity of the molecule, which can affect its solubility profile and, consequently, the choice of crystallization solvents.

Comparative Data Table

The following table presents a comparison of the crystallographic data for 5-Bromonicotinic acid and provides a template for what would be expected for a derivative like Methyl 5-bromo-4-methylnicotinate.

Parameter5-Bromonicotinic AcidMethyl 5-bromo-4-methylnicotinate (Hypothetical)
CCDC Number172544[1]-
Molecular FormulaC₆H₄BrNO₂C₈H₈BrNO₂
Molecular Weight202.01230.06
Crystal SystemMonoclinicTo be determined
Space GroupP2₁/cTo be determined
a (Å)3.84To be determined
b (Å)22.88To be determined
c (Å)7.21To be determined
β (°)98.7To be determined
V (ų)625.4To be determined
Z4To be determined
Key InteractionsO-H···N hydrogen bonds, Br···Br contactsC-H···O interactions, potential halogen bonding

Data for 5-Bromonicotinic acid sourced from the Cambridge Structural Database.

The Role of Halogen Bonding in Crystal Engineering

The bromine atom in these nicotinic acid derivatives can act as a halogen bond donor. This interaction, though weaker than hydrogen bonding, is highly directional and can be a powerful tool in crystal engineering to control the supramolecular assembly of molecules in the solid state. The strength and geometry of halogen bonds are influenced by the electronic nature of the halogen and the acceptor atom.

halogen_bond

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthetic, experimental, and analytical considerations for determining and comparing the X-ray crystal structures of this compound derivatives. By using the known structure of 5-Bromonicotinic acid as a reference, we can make informed predictions about the structural impact of substituents.

For drug development professionals, a thorough understanding of the solid-state structure is crucial for controlling properties such as solubility, dissolution rate, and stability. Future work should focus on obtaining the crystal structure of this compound and a wider range of its derivatives to build a more complete structure-property relationship database for this important class of compounds.

References

A Senior Application Scientist's Guide to Palladium Catalysis: Efficacy in 5-Bromo-4-methylnicotinic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular innovation. 5-Bromo-4-methylnicotinic acid stands as a valuable, yet challenging, building block. Its pyridine core, adorned with both a carboxylic acid and a methyl group, presents unique electronic and steric considerations for synthetic chemists. The carbon-bromine bond at the 5-position is the prime target for modification, and palladium-catalyzed cross-coupling reactions are the most potent tools for this purpose.[1][2]

This guide provides an in-depth, objective comparison of the efficacy of various palladium catalyst systems for the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind catalyst selection, the mechanistic underpinnings of each reaction, and the practical nuances that govern success in the laboratory.

The Foundational Challenge: Reactivity of the Pyridine Ring

The this compound substrate presents a distinct set of challenges. The electron-deficient nature of the pyridine ring generally facilitates oxidative addition of the palladium(0) catalyst to the C-Br bond, a crucial first step in most cross-coupling cycles.[3] However, the pyridine nitrogen itself, as well as the carboxylic acid, can act as a potential ligand, coordinating to the palladium center and potentially inhibiting catalytic activity.[4] Therefore, the choice of an appropriate palladium precursor and, critically, the supporting ligand is paramount to navigate these competing interactions and achieve high catalytic turnover.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for generating biaryl structures, celebrated for its operational simplicity and the low toxicity of its boron-based reagents.[5] The reaction's success hinges on a well-defined catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation with a boronate species (activated by a base), and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[6][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation Ar_Pd_Ar_Prime Ar-Pd(II)L₂(Ar') Transmetalation->Ar_Pd_Ar_Prime RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd Boronic Ar'-B(OR)₂ + Base Boronic->Transmetalation

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Efficacy of Palladium Catalysts for Suzuki Coupling

The choice of catalyst and ligand dramatically impacts reaction efficiency, particularly with heteroaromatic substrates.[4][8] Below is a comparison of common catalyst systems, with performance data extrapolated from studies on closely analogous 5-bromopyridine derivatives.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Insights & Rationale
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O10012-2475-85The "classical" choice. PPh₃ is a relatively simple phosphine. While effective, it often requires higher temperatures and longer reaction times. The biphasic solvent system is common.[8]
Pd(dppf)Cl₂ dppfK₂CO₃DME or Dioxane80-902-690-98Highly Recommended. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is a "workhorse" for challenging substrates.[9] Its wide bite angle and electron-rich nature stabilize the palladium center, accelerating reductive elimination and often leading to higher yields in shorter times.[8]
Pd(OAc)₂ / SPhos SPhosK₃PO₄DMF or Dioxane100-1104-8>90SPhos is a bulky biarylphosphine ligand that promotes the coupling of sterically hindered or electron-deficient partners. K₃PO₄ is a stronger base often required for less reactive boronic acids.[10]
Pd₂(dba)₃ / XPhos XPhosK₃PO₄Dioxane/H₂O801-4>95Another advanced biarylphosphine ligand system. XPhos is highly active and can facilitate reactions at lower temperatures and catalyst loadings, even with challenging aryl chlorides.[10]
Field-Proven Experimental Protocol: Suzuki Coupling via Pd(dppf)Cl₂

This protocol is a robust starting point for the Suzuki coupling of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent & Catalyst Addition: Add anhydrous, degassed 1,4-dioxane (10 mL). Bubble argon through the solvent for 15-20 minutes prior to use for effective degassing. Follow this with the addition of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.[8]

  • Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Mizoroki-Heck Coupling: C(sp²)–C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of olefins, forming a new C-C bond at an unsaturated carbon.[11] It is particularly valuable for synthesizing substituted styrenes and cinnamates.

The Mizoroki-Heck Catalytic Cycle

The cycle shares the initial oxidative addition step with the Suzuki reaction. This is followed by coordination of the alkene, migratory insertion of the alkene into the Pd-Aryl bond, and finally, β-hydride elimination to release the product and form a palladium-hydride species. A base is required to regenerate the active Pd(0) catalyst.[12]

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Coordination Alkene Coordination Alkene_Complex Ar-Pd(II)L₂(Alkene) Coordination->Alkene_Complex Insertion Migratory Insertion Alkene_Complex->Insertion Alkyl_Pd R-Pd(II)L₂(Br) Insertion->Alkyl_Pd Beta_Elim β-Hydride Elimination Alkyl_Pd->Beta_Elim Hydride_Complex H-Pd(II)L₂(Br) Beta_Elim->Hydride_Complex Product Substituted Alkene Beta_Elim->Product Base_Regen Base Hydride_Complex->Base_Regen Base_Regen->Pd0 ArBr Ar-Br ArBr->OxAdd Alkene Alkene Alkene->Coordination

Figure 2: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Comparative Efficacy of Palladium Catalysts for Heck Coupling

Heck reactions often require higher temperatures, and the choice of catalyst, base, and solvent is critical to prevent side reactions.[11]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Insights & Rationale
Pd(OAc)₂ None (or PPh₃)K₂CO₃, Et₃NDMF, NMP120-14012-2460-80A common, ligandless or simple phosphine system. High temperatures are often necessary. Polar aprotic solvents like DMF are standard. The base is crucial for regenerating the catalyst.[11]
Pd(OAc)₂ / NHC Ligand e.g., IPrCs₂CO₃Dioxane80-1004-12>90N-Heterocyclic Carbene (NHC) ligands are excellent for Heck reactions due to their strong σ-donating ability and thermal stability, preventing catalyst decomposition at high temperatures.[11]
Herrmann's Catalyst PalladacycleK₂CO₃DMF/H₂O80-1002-6>95Palladacycles are highly stable and active precatalysts. They often allow for lower catalyst loadings and milder conditions compared to simpler Pd salts.[12]
Field-Proven Experimental Protocol: Heck Coupling via Pd(OAc)₂

This protocol provides a general method for coupling with an activated alkene like styrene or an acrylate.

  • Reaction Setup: To a sealable pressure tube, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent & Reactant Addition: Add N,N-Dimethylformamide (DMF, 8 mL) and the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.).

  • Reaction: Seal the tube tightly and heat the mixture to 120 °C with vigorous stirring for 12-24 hours. Caution: Heating a sealed vessel must be done behind a blast shield.

  • Workup & Purification: After cooling, the reaction mixture is filtered to remove inorganic salts, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified via column chromatography.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation with Alkynes

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, yielding valuable arylalkyne structures.[13] It uniquely employs a dual-catalyst system.

The Sonogashira Catalytic Cycle

This reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of Suzuki and Heck. Concurrently, a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) intermediate.[13][14]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar_Pd_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetalation->Ar_Pd_Alkyne CuBr Cu(I)Br Transmetalation->CuBr RedElim Reductive Elimination Ar_Pd_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne_Coord Alkyne + Base CuBr->Alkyne_Coord Cu_Acetylide Cu(I)-C≡CR Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation ArBr Ar-Br ArBr->OxAdd Alkyne H-C≡CR Alkyne->Alkyne_Coord

Figure 3: Interconnected catalytic cycles of the Sonogashira reaction.
Comparative Efficacy of Palladium Catalysts for Sonogashira Coupling

The classic Sonogashira conditions are robust, but copper-free methods have been developed to avoid issues with copper acetylide homocoupling (Glaser coupling).

Catalyst SystemPd SourceCo-catalystBaseSolventTemp (°C)Typical Yield (%)Key Insights & Rationale
Pd(PPh₃)₂Cl₂ / CuI Pd(PPh₃)₂Cl₂CuI (1-5 mol%)Et₃N, PiperidineTHF, DMFRT - 6085-95The Standard Protocol. This is a highly reliable system. The amine acts as both the base and often as the solvent. The copper(I) iodide is essential for activating the alkyne.[13][14]
Pd(PPh₃)₄ / CuI Pd(PPh₃)₄CuI (1-5 mol%)Et₃NTHFRT - 5080-90Similar to the above, using a Pd(0) source directly. Pd(PPh₃)₂Cl₂ is often preferred as it is more stable to air and moisture.[15]
Pd(OAc)₂ / Ligand Pd(OAc)₂NonePyrrolidineToluene80-10070-85Copper-Free Variant. Stronger bases like pyrrolidine can facilitate the reaction without copper, which is advantageous for sensitive substrates where homocoupling is a major side reaction. Requires more forcing conditions.[16]
Field-Proven Experimental Protocol: Sonogashira Coupling (Classic Conditions)

This protocol outlines the standard, reliable method for Sonogashira coupling.

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%) in a mixture of degassed THF (10 mL) and Triethylamine (Et₃N, 4 mL).

  • Inert Atmosphere: The setup should be under an inert atmosphere (Argon or Nitrogen). Degassing the solvents by bubbling argon is critical.

  • Reactant Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC. The reaction is often complete within 2-8 hours.

  • Workup & Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification via column chromatography.

General Experimental Workflow

Regardless of the specific coupling reaction, a standardized workflow ensures reproducibility and safety. The process involves careful setup under an inert atmosphere, precise execution of the reaction, diligent monitoring, and systematic workup and purification.

Workflow Setup Reaction Setup (Flame-dried glassware, inert gas) Reagents Addition of Substrate, Base, and Solvent Setup->Reagents Degas Degassing (Freeze-Pump-Thaw or Argon sparging) Reagents->Degas Catalyst Addition of Pd Catalyst (& Ligand/Co-catalyst) Degas->Catalyst Reaction Reaction at Specified Temperature Catalyst->Reaction Monitor Monitoring (TLC, LC-MS) Reaction->Monitor Periodic Sampling Monitor->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction, Washing) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis

Figure 4: Standardized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Recommendations

The functionalization of this compound via palladium-catalyzed cross-coupling is a highly versatile strategy. The choice of the optimal catalytic system is dictated by the desired transformation.

  • For Suzuki-Miyaura coupling to form biaryl structures, Pd(dppf)Cl₂ offers the best balance of high reactivity, broad functional group tolerance, and operational simplicity, making it the primary recommendation for this substrate.[8][9]

  • For Mizoroki-Heck coupling with alkenes, the use of thermally robust N-Heterocyclic Carbene (NHC) ligands or palladacycle precatalysts is advised to achieve high yields and overcome the often-required high reaction temperatures.[11][12]

  • For Sonogashira coupling with terminal alkynes, the classic Pd(PPh₃)₂Cl₂ / CuI system remains the most reliable and efficient method, providing excellent results under mild conditions.[13]

By understanding the causality behind the choice of catalyst, ligand, base, and solvent, researchers can move beyond simple recipe-following to intelligently troubleshoot and optimize these powerful reactions, accelerating the discovery and development of novel chemical entities.

References

In vitro assay results for compounds synthesized from 5-Bromo-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the in vitro evaluation of therapeutic candidates, contextualized for derivatives of nicotinic acid and related heterocyclic scaffolds.

Introduction

The journey of drug discovery is a meticulous process of designing, synthesizing, and evaluating novel chemical entities for their therapeutic potential. For researchers and drug development professionals, the initial in vitro assessment of these compounds is a critical step in identifying promising leads. This guide provides a framework for understanding and conducting key in vitro assays, with a particular focus on compounds derived from heterocyclic scaffolds similar to nicotinic acid. While specific data on compounds directly synthesized from 5-Bromo-4-methylnicotinic acid is not yet prevalent in publicly accessible literature, the principles and methodologies outlined here are broadly applicable and essential for the preclinical evaluation of novel small molecules.

The nicotinic acid scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their presence in various biologically active compounds. The introduction of substituents, such as a bromo group and a methyl group, offers opportunities for chemists to modulate the physicochemical properties and biological activity of the parent molecule. The in vitro assays discussed below are fundamental to characterizing the biological effects of such novel compounds.

Key In Vitro Assays for Preclinical Drug Discovery

A variety of in vitro assays are employed to determine the biological activity of newly synthesized compounds. These can be broadly categorized into cell-free (biochemical) assays and cell-based assays.[1]

Biochemical Assays: Targeting Specific Molecules

Biochemical assays are designed to measure the effect of a compound on a specific molecular target, such as an enzyme or a receptor, in a controlled, cell-free environment.[2] This allows for a direct assessment of the compound's potency and mechanism of action at the molecular level.

Enzyme Inhibition Assays:

A primary goal in drug discovery is the development of potent and selective enzyme inhibitors. Various assays can be employed to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a key measure of its potency.[3][4][5] For instance, derivatives of 5-amino-nicotinic acid have been evaluated for their inhibitory potential against enzymes like α-amylase and α-glucosidase, which are relevant in the context of diabetes.[6]

Kinase Inhibition Assays:

Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are frequently dysregulated in diseases like cancer. Consequently, kinase inhibitors are a major class of therapeutic agents.[2] In vitro kinase assays are essential for identifying and characterizing new kinase inhibitors. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein. The potency of an inhibitor is determined by its IC50 value.[7]

Cell-Based Assays: Understanding Cellular Responses

Cell-based assays provide insights into how a compound affects whole, living cells, offering a more physiologically relevant context than biochemical assays.[1][2] These assays can measure a wide range of cellular processes, including cell viability, proliferation, cytotoxicity, and apoptosis.

Cytotoxicity and Cell Viability Assays:

These assays are fundamental in early-stage drug discovery to assess the toxicity of a compound and its effect on cell survival and growth. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[1] For example, the cytotoxic activities of 5-bromo-N-phenyl substituted isatin derivatives have been evaluated against human tumor cell lines using the MTT assay.[1]

Cell Proliferation Assays:

These assays determine the ability of a compound to inhibit the growth of a cell population over time. They are particularly important in cancer research.

Apoptosis Assays:

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis. Many anti-cancer drugs exert their effects by inducing apoptosis in cancer cells. Assays to detect apoptosis often measure the activation of caspases, a family of proteases that execute the apoptotic program.

Experimental Protocols: A Step-by-Step Approach

To ensure reproducibility and reliability, it is crucial to follow well-defined experimental protocols. Below are generalized, step-by-step methodologies for common in vitro assays.

Protocol 1: MTT Cell Viability Assay

This protocol provides a general procedure for assessing the effect of a compound on the viability of adherent cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for determining the IC50 of a compound against a specific protein kinase.

  • Reagent Preparation: Prepare a reaction buffer, a solution of the kinase, a solution of the substrate (e.g., a specific peptide), and a solution of ATP.

  • Compound Dilution: Prepare a serial dilution of the test compound in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Data Presentation and Interpretation

The results of in vitro assays are typically presented in tables and graphs to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data for Nicotinic Acid Derivatives
Compound IDScaffold ModificationCell LineIC50 (µM)
NA-01 Unsubstituted Nicotinic AcidMCF-7 (Breast Cancer)>100
BNA-01 5-Bromo-nicotinic AcidMCF-7 (Breast Cancer)55.2
BMNA-01 This compoundMCF-7 (Breast Cancer)25.8
NA-02 Unsubstituted Nicotinic AcidA549 (Lung Cancer)>100
BNA-02 5-Bromo-nicotinic AcidA549 (Lung Cancer)68.4
BMNA-02 This compoundA549 (Lung Cancer)32.1

This table presents hypothetical data for illustrative purposes and does not represent actual experimental results.

The hypothetical data in Table 1 illustrates how substitutions on the nicotinic acid ring could influence cytotoxic activity. The addition of a bromine atom (BNA series) and a methyl group (BMNA series) is shown to hypothetically increase the potency against both breast and lung cancer cell lines compared to the unsubstituted parent compound.

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for understanding the sequence of steps in an assay.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay A 1. Culture Adherent Cells B 2. Trypsinize & Count Cells A->B C 3. Seed Cells in 96-well Plate B->C E 5. Treat Cells with Compounds C->E D 4. Prepare Serial Dilutions of Test Compounds D->E F 6. Add MTT Reagent E->F G 7. Incubate for Formazan Formation F->G H 8. Solubilize Formazan Crystals G->H I 9. Measure Absorbance H->I J 10. Data Analysis (IC50 Calculation) I->J

Figure 1: Workflow for a typical MTT cell viability assay.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by a compound is crucial for elucidating its mechanism of action. For example, if a compound is found to be a kinase inhibitor, it is important to identify the specific kinase and the downstream signaling events that are modulated.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor Compound X (Kinase Inhibitor) Inhibitor->KinaseA Inhibits

Figure 2: A simplified signaling pathway illustrating the potential mechanism of a kinase inhibitor.

Conclusion and Future Directions

The in vitro evaluation of synthesized compounds is a cornerstone of modern drug discovery. While specific experimental data for derivatives of this compound are yet to be widely published, the methodologies and principles described in this guide provide a robust framework for researchers working with novel heterocyclic compounds. By systematically applying these in vitro assays, scientists can effectively characterize the biological activity of their compounds, identify promising lead candidates, and pave the way for further preclinical and clinical development. Future research in this area will likely focus on the synthesis and evaluation of a diverse library of compounds derived from this compound and similar scaffolds, with the aim of discovering novel therapeutic agents for a range of diseases.

References

A Comparative Spectroscopic Guide to 5-Bromo-4-methylnicotinic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical intermediates and final products is a cornerstone of synthetic chemistry. This guide provides an in-depth spectroscopic comparison of 5-Bromo-4-methylnicotinic acid, a valuable building block in medicinal chemistry, and its common synthetic precursors. By understanding the distinct spectral fingerprints of each molecule, chemists can effectively monitor reaction progress, assess purity, and ensure the structural integrity of their target compound.

The synthetic route to this compound often begins with a readily available starting material, 3,4-lutidine. The synthesis involves a sequence of oxidation and bromination reactions, generating key intermediates that must be carefully distinguished. This guide will focus on the comparative analysis of the starting material and two key intermediates against the final product using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway Overview

A common and logical pathway to synthesize this compound involves the initial N-oxidation of 3,4-lutidine, followed by functional group transformation and subsequent bromination. The N-oxide intermediate is crucial for activating the pyridine ring for further reactions.

Synthetic_Pathway cluster_main Synthesis of this compound Start 3,4-Lutidine (Precursor 1) Intermediate1 3,4-Lutidine N-Oxide (Precursor 2) Start->Intermediate1 Oxidation (e.g., H₂O₂, Acetic Acid) Intermediate2 4-Methylnicotinic Acid (Precursor 3) Intermediate1->Intermediate2 Rearrangement/ Oxidation Product This compound (Final Product) Intermediate2->Product Bromination Analysis_Workflow Sample Synthesized Compound (P1, P2, P3, or Product) Prep_NMR Dissolve ~5-10 mg in 0.6 mL Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) Sample->Prep_NMR Prep_IR Place small amount on ATR crystal or prepare KBr pellet Sample->Prep_IR Prep_MS Dissolve ~1 mg in 1 mL Solvent (e.g., MeOH, ACN) Sample->Prep_MS Acq_NMR Acquire ¹H & ¹³C Spectra on 400 MHz+ Spectrometer Prep_NMR->Acq_NMR Acq_IR Acquire Spectrum on FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Infuse into ESI source of Mass Spectrometer Prep_MS->Acq_MS Data_Analysis Process and Analyze Data: - Chemical Shifts - Frequencies - m/z Values Acq_NMR->Data_Analysis Acq_IR->Data_Analysis Acq_MS->Data_Analysis

Safety Operating Guide

Navigating the Disposal of 5-Bromo-4-methylnicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromo-4-methylnicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory frameworks, reflecting a commitment to best practices in laboratory safety and chemical handling.

Immediate Safety Considerations: Hazard Profile of this compound

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential effects:

  • Skin Irritation: May cause skin irritation.[2][3]

  • Eye Irritation: Can cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][3]

Therefore, the following minimum PPE must be worn when handling this compound for disposal:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust generation is unavoidable.To prevent inhalation of airborne particles that can cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA), as well as the standards for workplace safety established by the Occupational Safety and Health Administration (OSHA).[4][5][6][7] States may have additional, more stringent regulations.[4]

Phase 1: Waste Characterization and Segregation

The first crucial step is to determine if the waste is hazardous. Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[8] Given the irritant nature of this compound, it is prudent to manage it as a hazardous waste.

Procedure:

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for the collection of this compound waste. The label should include:

    • "Hazardous Waste"

    • The chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.

Phase 2: On-Site Accumulation and Storage

Generators of hazardous waste are subject to specific regulations regarding the on-site accumulation of waste, which vary based on the quantity of waste generated per month.[9]

Storage Guidelines:

  • Container Integrity: Ensure the waste container is in good condition and remains closed except when adding waste.

  • Storage Location: Store the waste container in a designated satellite accumulation area or a central accumulation area that is secure and under the control of trained personnel.

  • Secondary Containment: It is best practice to use secondary containment to capture any potential leaks or spills.

Phase 3: Off-Site Disposal

Hazardous waste must be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8]

Disposal Workflow

DisposalWorkflow Start Waste Generation (this compound) Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate and Containerize Characterize->Segregate Accumulate On-site Accumulation (Follow Generator Rules) Segregate->Accumulate Transport Arrange for Transport by Licensed Hauler Accumulate->Transport Dispose Final Disposal at Permitted TSDF Transport->Dispose End Documentation (Manifest) Dispose->End

Caption: Decision workflow for the proper disposal of this compound.

Emergency Procedures: Handling Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.[10]

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and institutional safety office.

  • Contain: If it is safe to do so, prevent the spread of the solid material. Avoid creating dust.

  • Clean-up: For small spills, carefully sweep or vacuum the material into a designated hazardous waste container.[11] Use appropriate PPE, including respiratory protection if necessary.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble and it is safe to do so), and collect the cleaning materials as hazardous waste.

Exposure Response
  • Inhalation: Move the affected individual to fresh air.[12] Seek medical attention if breathing is difficult or irritation persists.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[13] Seek immediate medical attention.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to these guidelines, which are rooted in the established regulations of the EPA and OSHA, researchers can ensure they are protecting themselves, their colleagues, and the community. Always consult your institution's specific hazardous waste management plan and safety officers for guidance tailored to your facility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.